Mat2A-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H18F3N7O |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
2-(2-methylindazol-5-yl)-4-(6-methyl-3-pyridinyl)-6-(2,2,2-trifluoroethylamino)pyrido[3,2-c]pyridazin-3-one |
InChI |
InChI=1S/C23H18F3N7O/c1-13-3-4-14(10-27-13)20-21-18(7-8-19(29-21)28-12-23(24,25)26)31-33(22(20)34)16-5-6-17-15(9-16)11-32(2)30-17/h3-11H,12H2,1-2H3,(H,28,29) |
Clé InChI |
KFDVNPQJKRWPSM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, cell cycle regulation, and overall cellular homeostasis.[1] Inhibition of MAT2A disrupts these processes, leading to anti-proliferative effects. This guide provides a detailed overview of the core mechanism of action of potent MAT2A inhibitors, such as Mat2A-IN-17, an effective MAT2A inhibitor with an IC50 < 100 nM.[1][2][3] Leveraging data from well-characterized inhibitors, this document outlines the key signaling pathways, presents quantitative data, and provides detailed experimental protocols for the evaluation of MAT2A inhibitors.
Core Mechanism of Action: The Methionine Cycle and SAM Depletion
The primary function of MAT2A is to catalyze the conversion of methionine and ATP into SAM.[4] SAM is the substrate for methyltransferases, which are responsible for the methylation of DNA, RNA, histones, and other proteins.[4] This methylation is crucial for the regulation of gene expression and cellular signaling.
MAT2A inhibitors function by directly blocking the catalytic activity of the MAT2A enzyme. This leads to a significant reduction in the intracellular pool of SAM.[1] The consequences of SAM depletion are profound, leading to impaired DNA and RNA synthesis, disrupted protein function, and ultimately, the inhibition of cancer cell growth.[1]
Caption: Inhibition of the Methionine Cycle by this compound.
Synthetic Lethality in MTAP-Deleted Cancers
A key therapeutic strategy for MAT2A inhibitors is the concept of synthetic lethality in the context of MTAP-deleted cancers.[5] The MTAP gene is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[6]
MTAP is an enzyme in the methionine salvage pathway. Its absence leads to the accumulation of 5'-methylthioadenosine (MTA). MTA is a natural, partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes cancer cells highly dependent on a steady supply of SAM to maintain sufficient PRMT5 activity for survival.
By inhibiting MAT2A in MTAP-deleted cells, the already compromised PRMT5 activity is further reduced due to SAM depletion. This dual hit on PRMT5 function leads to significant downstream consequences, including defects in mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deleted cancer cells, while having a lesser effect on normal, MTAP-proficient cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
The Role of Methionine Adenosyltransferase 2A (MAT2A) in S-Adenosylmethionine (SAM) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to numerous biological processes, including epigenetic regulation of gene expression, protein function, and signal transduction. Dysregulation of MAT2A expression and activity is frequently observed in various diseases, most notably in cancer, where it supports the high metabolic and proliferative demands of tumor cells. This technical guide provides an in-depth overview of the core functions of MAT2A in SAM synthesis, its regulation, and its role as a therapeutic target. It includes a compilation of quantitative data, detailed experimental protocols for studying MAT2A, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction: The Central Role of MAT2A in Cellular Metabolism
S-adenosylmethionine (SAM) is a pivotal molecule in cellular metabolism, second only to ATP in the variety of biochemical reactions in which it participates.[1] It is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, processes that are essential for maintaining genomic stability and regulating gene expression.[1][2] The synthesis of SAM from L-methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT). In mammals, two genes, MAT1A and MAT2A, encode the catalytic subunits of MAT.[2] MAT1A is predominantly expressed in the adult liver, while MAT2A is expressed in most extrahepatic tissues and is also induced during rapid liver growth and in hepatocellular carcinoma.[3] This switch from MAT1A to MAT2A is a hallmark of liver cancer and is associated with a more aggressive tumor phenotype.[3]
MAT2A's role extends beyond its catalytic function. It is a key regulator of cell proliferation and differentiation.[2] Due to the increased demand for methylation in rapidly dividing cancer cells, MAT2A is frequently overexpressed in various malignancies, including liver, colon, breast, and pancreatic cancers, often correlating with a poorer prognosis.[4][5] This dependency of cancer cells on MAT2A has made it an attractive target for therapeutic intervention.[2][4]
Mechanism of SAM Synthesis by MAT2A
MAT2A catalyzes the formation of SAM in a two-step reaction. First, the sulfur atom of L-methionine attacks the C5' atom of ATP, forming a sulfonium (B1226848) ion and displacing pyrophosphate (PPi) and orthophosphate (Pi). This reaction is unique in that it involves the transfer of the entire adenosyl group from ATP to methionine. The resulting SAM molecule has a positively charged sulfur atom, which makes the attached methyl group highly reactive and readily transferable to a variety of acceptor molecules.
Recent kinetic studies suggest that human MAT2A follows a strictly ordered kinetic mechanism where ATP binds to the enzyme first, followed by L-methionine. SAM is then released before the random release of phosphate (B84403) and pyrophosphate.[6]
Quantitative Data
Kinetic Parameters of Human MAT2A
The following table summarizes the key kinetic constants for the human MAT2A enzyme. Understanding these parameters is crucial for designing and interpreting enzyme inhibition assays.
| Parameter | Value | Substrate | Reference(s) |
| Km (ATP) | 50 ± 10 µM | ATP | [6] |
| Km (L-Methionine) | 5 ± 2 µM | L-Methionine | [6] |
| kcat | ~0.27 s-1 | - | [1] |
MAT2A Expression in Cancer
MAT2A is frequently upregulated in various cancer types compared to their normal tissue counterparts. This overexpression is a key factor in the metabolic reprogramming of cancer cells.
| Cancer Type | MAT2A mRNA Expression (Tumor vs. Normal) | MAT2A Protein Expression (Tumor vs. Normal) | Reference(s) |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Upregulated (Cytoplasmic and Nuclear) | [7] |
| Breast Cancer (BRCA) | Higher expression associated with poor survival | Upregulated (Cytoplasmic) | [5][8] |
| Colon Adenocarcinoma (COAD) | Upregulated | Weak to moderate nuclear and cytoplasmic positivity | [7][9] |
| Stomach Adenocarcinoma (STAD) | Upregulated | Not specified | [7] |
| Glioblastoma (GBM) | Upregulated | Negative in some cases | [7][9] |
| Renal Cell Carcinoma (RCC) | Downregulated in some subtypes | Lower in cancer tissue | [7][10] |
Efficacy of MAT2A Inhibitors
The development of small molecule inhibitors targeting MAT2A has shown promise in preclinical studies, particularly in cancers with MTAP gene deletion. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Target Cell Line (MTAP status) | IC50 (Cell Proliferation) | Effect on SAM Levels | Reference(s) |
| AG-270 | HCT116 (MTAP-deleted) | 260 nM | Dose-dependent reduction | [11] |
| IDE397 | Multiple Patient-Derived Xenograft Models (MTAP-deleted) | Demonstrates selective anti-tumor activity | Not specified | [2] |
| Compound 17 | HCT116 (MTAP-deleted) | 1.4 µM (anti-proliferative) | Not specified | [12] |
| SCR-7952 | HCT116 (MTAP-deleted) | Potent anti-proliferative effect | IC50 of 1.9 nM for SAM reduction | [10] |
Signaling Pathways
Regulation of MAT2A Expression
The expression of MAT2A is tightly regulated by various signaling pathways that are often dysregulated in cancer.
Downstream Effects of MAT2A-Synthesized SAM
SAM produced by MAT2A is the substrate for a multitude of methyltransferases that regulate key cellular processes.
Experimental Protocols
Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a compound against MAT2A by measuring the production of inorganic phosphate.[13][14][15][16]
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Test inhibitor (dissolved in DMSO)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup:
-
Test Wells: Add the diluted test inhibitor.
-
Positive Control Wells: Add assay buffer with the same final DMSO concentration as the test wells.
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Substrate Addition: Prepare a master mix of ATP and L-Methionine in the assay buffer. Add this master mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the colorimetric phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" wells from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of MAT2A Expression
This protocol outlines the steps for detecting and quantifying MAT2A protein levels in cell lysates.[17][18][19][20]
Materials:
-
Cell culture and treatment reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MAT2A
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary MAT2A antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MAT2A signal to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for MAT2A mRNA Expression
This protocol describes the quantification of MAT2A mRNA levels from total RNA.
Materials:
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for MAT2A and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for MAT2A and the reference gene in separate wells of a qPCR plate.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for MAT2A and the reference gene. Calculate the relative expression of MAT2A using the ΔΔCt method, normalizing to the reference gene and a control sample.
Experimental Workflows
High-Throughput Screening (HTS) of MAT2A Inhibitors
This workflow outlines a typical process for identifying and characterizing novel MAT2A inhibitors.
Conclusion
MAT2A is a central enzyme in cellular metabolism with a well-established role in the synthesis of the universal methyl donor, SAM. Its frequent dysregulation in cancer and other diseases underscores its importance as a therapeutic target. This technical guide has provided a comprehensive overview of the core aspects of MAT2A function, including its mechanism, regulation, and the downstream consequences of its activity. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of MAT2A in health and disease and to develop novel therapeutic strategies targeting this critical enzyme.
References
- 1. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A methionine adenosyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of MAT2A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue expression of MAT2A - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. ptglab.com [ptglab.com]
Mat2A-IN-17: A Technical Guide to its Impact on Cellular Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and subsequent alterations in SAM levels have been implicated in various diseases, most notably cancer. Mat2A-IN-17 is a potent and selective inhibitor of MAT2A, representing a promising therapeutic agent by virtue of its ability to modulate cellular methylation landscapes. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, its profound effects on cellular methylation, and the downstream consequences on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of epigenetic modulation and cancer therapeutics.
Introduction to MAT2A and Cellular Methylation
Cellular methylation is a fundamental epigenetic mechanism that governs a wide range of cellular processes, including gene expression, DNA repair, and protein function. These reactions are catalyzed by methyltransferases, which utilize S-adenosylmethionine (SAM) as the primary methyl group donor. The production of SAM is predominantly catalyzed by the enzyme Methionine Adenosyltransferase 2A (MAT2A) from L-methionine and ATP.[1][2]
In numerous cancers, there is an increased reliance on one-carbon metabolism, leading to an elevated demand for SAM.[3] This metabolic reprogramming makes cancer cells particularly vulnerable to the inhibition of MAT2A. Furthermore, a significant subset of cancers, estimated at approximately 15%, harbor a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis, which is a weak competitive inhibitor of protein arginine methyltransferase 5 (PRMT5).[4][6] In these MTAP-deleted cancers, the partial inhibition of PRMT5 by MTA creates a state of heightened sensitivity to reductions in SAM levels.[6] Inhibition of MAT2A in this context leads to a synergistic decrease in PRMT5 activity, a phenomenon known as synthetic lethality, making MAT2A an attractive therapeutic target.[4][5]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the allosteric site of the MAT2A enzyme.[7] By binding to this site, it prevents the conformational changes necessary for substrate binding and catalytic activity, thereby blocking the synthesis of SAM.[8] This reduction in the intracellular SAM pool has profound and widespread effects on cellular methylation, impacting histone, DNA, and protein methylation.
The primary mechanism by which this compound exerts its anti-cancer effects, particularly in MTAP-deleted tumors, is through the synthetic lethal interaction with PRMT5.[6] By depleting SAM levels, this compound further compromises the activity of the already partially inhibited PRMT5, leading to disruptions in essential cellular processes such as mRNA splicing and ultimately inducing cell cycle arrest and apoptosis.[2][9]
Quantitative Data: In Vitro Potency of MAT2A Inhibitors
The following table summarizes the in vitro potency of this compound (referred to as compound 17 in the cited literature) and other notable MAT2A inhibitors against the MAT2A enzyme and in cellular assays.
| Inhibitor | Target | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Citation |
| This compound (compound 17) | MAT2A Enzyme | 0.43 | MTAP-/- HCT116 | 1.4 | [7][10] |
| AG-270 | MAT2A Enzyme | - | MTAP-/- HCT116 | 0.26 | [4] |
| PF-9366 | MAT2A Enzyme | - | H460/DDP | Dose-dependent reduction in viability | [1] |
| FIDAS-5 | MAT2A Enzyme | - | OPM2 (Multiple Myeloma) | Dose-dependent reduction in viability | [11] |
Effects on Cellular Methylation
The primary consequence of MAT2A inhibition is a global reduction in cellular methylation. This is most prominently observed in the context of histone modifications.
Histone Methylation
Inhibition of MAT2A leads to a significant decrease in the levels of various histone methylation marks. Studies have demonstrated that treatment with MAT2A inhibitors can lead to a reduction in:
-
H3K27me3 (Histone H3 Lysine 27 trimethylation): A repressive mark associated with gene silencing.[12][13] Combination treatment with EZH2 inhibitors can synergistically reduce H3K27me3 levels.[13]
-
H3K9me2 (Histone H3 Lysine 9 dimethylation): Another repressive mark.[1][12]
-
H3K36me3 (Histone H3 Lysine 36 trimethylation): A mark associated with transcriptional elongation.[12]
-
H3K4me3 (Histone H3 Lysine 4 trimethylation): An activating mark found at the promoters of active genes.[12]
-
H3K4me2 (Histone H3 Lysine 4 dimethylation): MAT2A depletion has been shown to significantly decrease this histone mark.[14]
These alterations in the histone code lead to widespread changes in gene expression, contributing to the anti-proliferative effects of MAT2A inhibitors.[1][12]
Downstream Signaling Pathways
The effects of this compound and other MAT2A inhibitors extend to the modulation of key intracellular signaling pathways that are critical for cancer cell growth and survival.
MAT2A-PRMT5 Synthetic Lethality Pathway
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
In MTAP-deleted cancers, the accumulation of MTA partially inhibits PRMT5.[4] The subsequent inhibition of MAT2A by this compound depletes SAM, further crippling PRMT5 activity and leading to catastrophic disruption of mRNA splicing and ultimately, apoptosis.[6][9]
PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by MAT2A inhibition.
Studies have shown that inhibition of MAT2A can lead to the inactivation of the mTOR-4EBP1 pathway, resulting in decreased protein synthesis and impaired cell viability and proliferation.[11] The reduction in SAM levels is thought to modulate the activity of upstream components of this pathway, such as PI3K and AKT.[15]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on cell proliferation and viability.
Workflow:
Caption: Workflow for a Cell Counting Kit-8 (CCK-8) cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10][11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Histone Methylation
This technique is used to detect changes in the levels of specific histone methylation marks following treatment with this compound.
Protocol:
-
Cell Lysis and Histone Extraction: Treat cells with this compound. Lyse the cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications.
Workflow:
Caption: General workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.
Protocol:
-
Crosslinking: Treat cells with formaldehyde (B43269) to crosslink proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of immunodeficient mice.[7]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[13]
-
Drug Administration: Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined schedule.[13]
-
Monitoring: Monitor tumor volume and body weight regularly.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry or western blotting to assess target engagement and pharmacodynamic effects.[14]
Conclusion
This compound is a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its ability to potently and selectively inhibit MAT2A leads to a profound disruption of cellular methylation, with significant downstream consequences on critical signaling pathways involved in cell growth and survival. The synthetic lethal interaction in MTAP-deleted cancers provides a clear rationale for its clinical development. This technical guide has provided a comprehensive overview of the mechanism of action, effects on cellular methylation, and relevant experimental protocols for this compound, offering a valuable resource for the scientific community dedicated to advancing cancer therapy through epigenetic modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Lethality of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor CDKN2A, an event occurring in approximately 15% of all human cancers, creates a unique metabolic vulnerability.[1][2] This genetic alteration establishes a synthetic lethal relationship with the inhibition of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in one-carbon metabolism. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this synthetic lethality, summarizes key preclinical and clinical data for MAT2A inhibitors, details essential experimental protocols for studying this interaction, and visualizes the core signaling pathways and experimental workflows.
The Molecular Basis of MAT2A-MTAP Synthetic Lethality
The synthetic lethal relationship between MAT2A and MTAP is rooted in the cellular response to the accumulation of a specific metabolite, 5'-methylthioadenosine (MTA). In healthy cells, MTAP efficiently metabolizes MTA as part of the methionine salvage pathway.[1] However, in cancer cells with MTAP deletion, MTA accumulates to high intracellular concentrations.[1]
This accumulation of MTA has a critical downstream consequence: the partial inhibition of protein arginine methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on a variety of proteins, including histones and components of the spliceosome. This partial inhibition of PRMT5 renders MTAP-deleted cancer cells highly dependent on the activity of MAT2A.[3]
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including those mediated by PRMT5.[1] Therefore, in MTAP-deleted tumors, the inhibition of MAT2A leads to a significant depletion of the cellular SAM pool. This depletion further cripples the already partially inhibited PRMT5, leading to a profound disruption of essential cellular processes such as mRNA splicing and the induction of DNA damage, ultimately triggering cancer cell death.[3][4] This selective vulnerability of MTAP-deleted cells to MAT2A inhibition forms the basis of a powerful and targeted therapeutic strategy.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of MAT2A inhibitors in the context of MTAP deletion. The data highlight the selectivity of these inhibitors for MTAP-deleted cancer cells over their wild-type counterparts.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP -/- | 260 | [5] |
| AG-270 | HCT116 | MTAP WT | >1200 | [3] |
| SCR-7952 | HCT116 | MTAP -/- | 34.4 | [3] |
| SCR-7952 | HCT116 | MTAP WT | 487.7 | [3] |
| SCR-7952 | NCI-H838 | MTAP-deleted | 4.3 | [3] |
| SCR-7952 | MIA PaCa-2 | MTAP-deleted | 19.7 | [3] |
| SCR-7952 | A549 | MTAP-deleted | 123.1 | [3] |
| AGI-24512 | HCT116 | MTAP-deleted | ~100 | [2] |
| AGI-24512 | HCT116 | MTAP WT | No obvious impact | [2] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in MTAP-Deleted Xenograft Models
| Compound | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 (Pancreatic) | 200 mg/kg, q.d. | 67% | [6] |
| Compound 30 | HCT-116 | 20 mg/kg, q.d. | 60% | [7] |
| AG-270 | HCT-116 | 50 mg/kg, q.d. | 43% | [7] |
Table 3: Pharmacodynamic Biomarker Modulation by MAT2A Inhibitors
| Compound | Model | Dose | Biomarker Change | Reference |
| AG-270 | KP4 Xenograft | 200 mg/kg | 60-80% tumor SAM reduction | [6] |
| AG-270/S095033 | Patients | 50-200 mg daily | 54-70% reduction in plasma SAM | [8][9][10] |
| AG-270/S095033 | Patients | N/A | Decrease in tumor SDMA levels | [8][10] |
| IDE397 | Patients | 30 mg daily | ctDNA reduction of >50% in 81% of patients | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAT2A-PRMT5 Axis in MTAP-Deleted Cancers
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 10. researchgate.net [researchgate.net]
- 11. docwirenews.com [docwirenews.com]
Preclinical Profile of Mat2A-IN-17: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with Mat2A-IN-17, a representative small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The information presented herein is a synthesis of publicly available data for potent and selective MAT2A inhibitors, with a specific focus on a well-characterized preclinical compound designated as "compound 17" in scientific literature. This document is intended to serve as a technical resource for professionals engaged in oncology research and drug development.
Core Concept: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic rationale for targeting MAT2A is rooted in the concept of synthetic lethality. In approximately 15% of all human cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the tumor suppressor gene CDKN2A. MTAP is a critical enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells highly dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A. Consequently, inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant depletion of SAM, further crippling PRMT5 activity and resulting in selective cancer cell death.
MAT2A-MTAP Synthetic Lethal Pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 (μM) | Reference |
| MAT2A Enzymatic Assay | Recombinant Human MAT2A | 0.43 | [1][2] |
| Antiproliferative Assay | HCT116 MTAP-/- cells | 1.4 | [1][2] |
| Antiproliferative Assay | Parental HCT116 cells | >10 | [1] |
Table 2: In Vivo Efficacy of this compound in HCT116 MTAP-deleted Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Impact | Mortality | Reference |
| 30 mg/kg, p.o., q.d., 19 days | 58.4% | Minimal | None observed | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below. These protocols are representative of the standard procedures used in the evaluation of MAT2A inhibitors.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the direct inhibitory effect of a compound on MAT2A enzymatic activity by measuring the amount of inorganic phosphate, a byproduct of the reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris, 50 mM KCl, 10 mM MgCl2, pH 8.0)
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Phosphate Detection Reagent (e.g., PiColorLock™)
-
96-well or 384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a 9-point 3-fold serial dilution of the test inhibitor in DMSO.
-
Assay Plate Setup:
-
Add test inhibitor dilutions to the respective wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition: Add purified MAT2A enzyme to all wells except the negative control. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the colorimetric detection reagent according to the manufacturer's instructions. Incubate at room temperature to allow for color development.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.[1]
Cellular Antiproliferative Assay (MTT-based)
This assay assesses the effect of the MAT2A inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
HCT116 MTAP-/- and parental HCT116 cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-/- and parental cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Add the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[3][4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at 570 nm.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 value for both cell lines to assess selectivity.[1][3]
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model.[1][5]
Experimental Workflow for In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCT116 MTAP-deleted cancer cell line
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant HCT116 MTAP-/- cells (e.g., 2 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=5 per group).[1][5]
-
Inhibitor Administration: Administer this compound (30 mg/kg) or vehicle control orally once daily (q.d.) for the duration of the study (19 consecutive days).[1]
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and perform histopathological analysis (e.g., H&E staining) to assess cellular proliferation.[1]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess the statistical significance of the difference between the treated and control groups.
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic parameters for this compound are not publicly available, the general methodology for their determination in preclinical species involves a single-dose administration followed by serial blood sampling to determine key parameters such as Cmax, Tmax, AUC, and bioavailability.
In the in vivo efficacy study, this compound was well-tolerated at a dose of 30 mg/kg administered daily for 19 days, with minimal impact on the body weight of the animals and no observed mortality.[1] This suggests a favorable preliminary safety profile. Preclinical studies of other MAT2A inhibitors have noted potential for hepatotoxicity and hematological toxicities, which should be monitored in further non-clinical safety studies.
Conclusion
The preclinical data for this compound, represented by "compound 17," demonstrate its potential as a selective therapeutic agent for MTAP-deleted cancers. The compound exhibits potent enzymatic and cellular activity with a clear selectivity for MTAP-deficient cells. Furthermore, it shows significant in vivo anti-tumor efficacy in a xenograft model at a well-tolerated dose. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this and other MAT2A inhibitors. Further studies are warranted to fully characterize its pharmacokinetic and safety profile to support its advancement towards clinical evaluation.
References
- 1. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Mat2A-IN-17 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the modification of DNA, RNA, histones, and other proteins, playing a fundamental role in epigenetic regulation and cellular signaling. In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target for the development of novel anti-cancer agents.
These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of small molecules, such as Mat2A-IN-17, against the MAT2A enzyme. The described colorimetric assay measures the production of inorganic phosphate (B84403), a byproduct of the enzymatic reaction, providing a robust and high-throughput method for screening and characterizing MAT2A inhibitors.
Signaling Pathway and Experimental Rationale
MAT2A is a key enzyme in the one-carbon metabolism pathway. It converts L-methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for most methylation reactions in the cell. Inhibition of MAT2A depletes the cellular pool of SAM, thereby disrupting essential methylation processes and leading to anti-proliferative effects, particularly in MTAP-deleted cancer cells.
Experimental Workflow
The in vitro assay to determine the inhibitory potential of a compound like this compound on MAT2A activity follows a straightforward workflow. The inhibitor is first incubated with the MAT2A enzyme, followed by the addition of the substrates (L-methionine and ATP) to initiate the enzymatic reaction. After a set incubation period, a detection reagent is added to measure the amount of inorganic phosphate produced. The resulting signal is inversely proportional to the inhibitory activity of the compound.
Quantitative Data Summary
The inhibitory activity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative data for a known MAT2A inhibitor, FIDAS-5, which can be used as a reference compound in this assay.[1][2][3][4][5]
| Compound | Target | Assay Type | IC50 (µM) |
| FIDAS-5 | MAT2A | Biochemical | 2.1[1][2][3][4][5] |
| This compound | MAT2A | Biochemical | To be determined |
Experimental Protocol: Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol is designed for a 96-well plate format and is based on commercially available MAT2A inhibitor screening assay kits.[6][7]
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)[8]
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Reference Inhibitor (e.g., FIDAS-5)
-
Colorimetric Detection Reagent for phosphate
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1x MAT2A Assay Buffer by diluting a 5x stock with sterile water.
-
Prepare serial dilutions of the test inhibitor (this compound) and the reference inhibitor (FIDAS-5) in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Dilute the MAT2A enzyme to the desired concentration (e.g., 60 ng/µL) in 1x MAT2A Assay Buffer.[7]
-
-
Assay Plate Setup:
-
Blank Wells: Add 20 µL of 1x MAT2A Assay Buffer.
-
Positive Control Wells (No Inhibitor): Add 20 µL of diluted MAT2A enzyme and 10 µL of diluent solution (1x MAT2A Assay Buffer with the same percentage of DMSO as the inhibitor wells).[7]
-
Test Inhibitor Wells: Add 20 µL of diluted MAT2A enzyme and 10 µL of the corresponding inhibitor dilution.
-
Perform all setups in duplicate or triplicate.
-
-
Inhibitor Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Enzymatic Reaction:
-
Prepare a master mixture of the substrates by combining equal volumes of L-Methionine (e.g., 750 µM) and ATP (e.g., 750 µM) in 5x MAT2A Assay Buffer.[7]
-
Initiate the enzymatic reaction by adding 20 µL of the substrate master mix to all wells (Blank, Positive Control, and Test Inhibitor).
-
The final reaction volume is 50 µL.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[7]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 630 nm using a microplate reader.[7]
-
Subtract the absorbance of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Results:
The absorbance in the positive control wells should be significantly higher than in the blank wells, indicating robust enzyme activity. For an effective inhibitor, a dose-dependent decrease in absorbance will be observed with increasing inhibitor concentrations. The IC50 value for the reference inhibitor, FIDAS-5, should be in the low micromolar range, consistent with published data.[1][2][3][4][5] The IC50 for this compound will be determined from the generated dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. FIDAS-5 - Immunomart [immunomart.com]
- 5. FIDAS-5 [sobekbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mat2A-IN-17 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell proliferation and survival.[1][2][3][4] In recent years, MAT2A has emerged as a promising therapeutic target, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal relationship with the inhibition of MAT2A.[5][6] MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which partially inhibits the crucial enzyme protein arginine methyltransferase 5 (PRMT5).[5][6] To compensate, these cells become highly dependent on MAT2A for SAM production to maintain PRMT5 activity.[5][6] Inhibition of MAT2A in this context leads to a critical depletion of SAM, synergistic inhibition of PRMT5, and selective cancer cell death.[5][6]
Mat2A-IN-17 is a potent inhibitor of MAT2A. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate its anti-proliferative effects and mechanism of action, particularly in MTAP-deficient cancer models.
Data Presentation
The following tables summarize the in vitro efficacy of various MAT2A inhibitors, including this compound, across different cancer cell lines. This data is crucial for selecting appropriate cell models and designing experiments with relevant dose concentrations.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Biochemical | - | 0.43 | [7] |
| This compound | Anti-proliferation | HCT116 MTAP-/- | 1.4 | [7][8] |
Table 2: Comparative In Vitro Efficacy of Other MAT2A Inhibitors
| Inhibitor | Cell Line | Genotype | IC50 (µM) | Reference |
| PF-9366 | MLL-AF4 | MLLr | 10.33 | [1] |
| PF-9366 | MLL-AF9 | MLLr | 7.72 | [1] |
| PF-9366 | SEM | MLLr | 3.815 | [1] |
| PF-9366 | THP-1 | MLLr | 4.210 | [1] |
| PF-9366 | SKM-1 | non-MLLr | 12.75 | [1] |
| AG-270 | - | MTAP-deleted | - | [7] |
| AGI-24512 | Biochemical | - | ~0.008 | [6] |
Signaling Pathway and Experimental Workflow Visualization
To elucidate the mechanism of action of this compound and to provide a clear overview of the experimental procedures, the following diagrams have been generated.
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct S-adenosylmethionine synthases link phosphatidylcholine to mitochondrial function and stress survival | PLOS Biology [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mat2A-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to the regulation of gene expression, protein function, and signal transduction. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target.
Mat2A-IN-17 is a potent inhibitor of MAT2A with a biochemical IC50 of less than 100 nM.[1] These application notes provide a comprehensive guide for the laboratory use of this compound, including its mechanism of action, protocols for key experiments, and expected outcomes. While specific experimental data for this compound is emerging, this document leverages established protocols and data from extensively studied MAT2A inhibitors, such as AG-270 and IDE397, to provide a robust framework for your research.
Mechanism of Action
MAT2A catalyzes the conversion of methionine and ATP into SAM. In MTAP-deleted cancers, the accumulation of the metabolite 5'-methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This renders PRMT5 highly sensitive to the levels of its substrate, SAM. By inhibiting MAT2A, this compound depletes the cellular pool of SAM, which in turn further inhibits PRMT5 activity. This disruption of PRMT5-dependent processes, such as mRNA splicing, ultimately leads to DNA damage and selective cell death in MTAP-deleted cancer cells.[2][3]
Data Presentation
The following tables summarize key quantitative data for representative MAT2A inhibitors. This information can serve as a benchmark when evaluating this compound.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular SAM IC50 (nM) | Cell Line | Reference |
| This compound | < 100 | Not Reported | Not Reported | [1] |
| AG-270 | 14 | 20 | HCT116 MTAP-null | [4] |
| IDE397 | Not Reported | Not Reported | Various solid tumors | [2][3] |
| PF-9366 | 420 | 225 | Huh-7 | [5] |
| Compound 17 | 430 | 1400 | HCT116 MTAP-/- | [6] |
Table 2: In Vivo Efficacy of a Representative MAT2A Inhibitor (AG-270)
| Animal Model | Dosage and Administration | Outcome | Reference |
| Pancreatic KP4 MTAP-null xenograft mouse model | 200 mg/kg, orally, once daily for 38 days | Dose-dependent reduction in tumor SAM levels and tumor growth. Well tolerated with <5% body weight loss. | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
Biochemical MAT2A Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant MAT2A.
Principle: The activity of MAT2A can be measured by quantifying the amount of phosphate (B84403) produced from the conversion of ATP to SAM. A colorimetric detection reagent is used to measure the free phosphate.
Materials:
-
Recombinant human MAT2A enzyme
-
This compound
-
ATP
-
L-Methionine
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare working solutions of ATP and L-Methionine in assay buffer.
-
Inhibitor Dilution: Create a serial dilution of this compound in assay buffer.
-
Assay Reaction: a. To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO). b. Add the recombinant MAT2A enzyme to all wells except for the no-enzyme control. c. Pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding a mixture of ATP and L-Methionine. e. Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Stop the reaction and add the phosphate detection reagent. b. Incubate at room temperature for 15-20 minutes to allow color development.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm). b. Subtract the background absorbance (no-enzyme control). c. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines, particularly comparing MTAP-deleted and MTAP-wildtype cells.
Principle: Cell viability is assessed using a luminescent or colorimetric assay that measures ATP content or metabolic activity, respectively, as an indicator of the number of viable cells.
Materials:
-
HCT116 MTAP-deleted (MTAP-/-) and HCT116 MTAP-wildtype (WT) cell lines
-
Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
Procedure:
-
Cell Seeding: a. Seed HCT116 MTAP-/- and WT cells into 96-well plates at a density of 1,000-2,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Add the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: a. Allow the plates to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time to stabilize the signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Calculate the percent viability relative to the vehicle-treated control. c. Determine the IC50 value for each cell line by plotting a dose-response curve.
Western Blot Analysis for Downstream Effects
Objective: To assess the effect of this compound on the levels of MAT2A protein and downstream markers of PRMT5 activity, such as symmetric dimethylarginine (SDMA).
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-MAT2A, anti-SDMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: a. Treat HCT116 MTAP-/- cells with various concentrations of this compound for 48-72 hours. b. Harvest and lyse the cells in lysis buffer. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane extensively with TBST. b. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein bands to the loading control (β-actin).
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse model bearing MTAP-deleted tumors.
Principle: An MTAP-deleted human cancer cell line is implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. An Open Label, Phase 1, Treatment Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of IDE397 (MAT2A Inhibitor) In Adult Participants with Advanced Solid Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 3. IDEAYA Biosciences Updates Clinical Program for Phase 2 MAT2A Inhibitor IDE397 [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mat2A-IN-17 in the Study of Methionine Dependency in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a unique metabolic phenotype characterized by an increased dependence on specific nutrients for their rapid proliferation and survival. One such dependency is on the essential amino acid methionine. This phenomenon, known as "methionine dependency" or the "Hoffman effect," describes the inability of many cancer cells to proliferate when methionine is replaced by its precursor, homocysteine, a condition under which normal cells thrive.[1][2] This metabolic vulnerability has identified the enzymes in the methionine metabolic pathway as attractive targets for cancer therapy.
A key enzyme in this pathway is Methionine Adenosyltransferase 2A (MAT2A), which catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[3][4] SAM is the principal methyl donor for a multitude of cellular processes, including the methylation of DNA, RNA, histones, and other proteins, which are critical for the regulation of gene expression and cell cycle progression.[3][5][6] In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened reliance on MAT2A for SAM production.[3][5][7] This creates a synthetic lethal relationship, where the inhibition of MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, subsequent inhibition of crucial methylation events, and ultimately, selective cancer cell death.[5][7][8]
Mat2A-IN-17 is a tool compound designed to potently and selectively inhibit the enzymatic activity of MAT2A. These application notes provide a comprehensive guide for utilizing this compound to study methionine dependency in cancer cells. The included protocols detail methods for assessing its effects on cell viability, target engagement, and downstream signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for potent MAT2A inhibitors against various cancer cell lines. While specific data for this compound is not extensively available in the public domain, the provided data for well-characterized inhibitors such as AG-270 and others serve as a valuable reference for experimental design.
Table 1: In Vitro Anti-proliferative Activity of Representative MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-Type | >30,000 | [9][10] |
| AG-270 | HCT116 | Deleted | 260 | [9][10] |
| Compound 17 | HCT116 | MTAP-/- | 1400 | [1] |
| IDE397 | NCI-H838 | Deleted | ~5 | [1] |
| AG-270 | A549 | Deleted | ~20 | [1] |
Table 2: In Vivo Efficacy of a Representative MAT2A Inhibitor (AG-270) in a Xenograft Model
| Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MTAP-/- Xenograft | AG-270 (200 mg/kg) | Daily Oral Gavage | Significant | [11] |
| MTAP+/+ Xenograft | AG-270 (200 mg/kg) | Daily Oral Gavage | Minimal | [11] |
Signaling Pathways and Experimental Workflows
Methionine Metabolism and MAT2A Inhibition
The following diagram illustrates the central role of MAT2A in the methionine cycle and the point of intervention for this compound. Inhibition of MAT2A leads to a depletion of SAM, which in turn affects numerous downstream methylation-dependent processes.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the in vitro effects of this compound on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Target Engagement
This protocol is used to assess the levels of MAT2A and downstream markers of its activity, such as histone methylation, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-H3K4me3, anti-H3K27me3, anti-β-actin or GAPDH). A recommended primary antibody for MAT2A is the MAT2A (E5I7C) Rabbit mAb.[10]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Wash cells twice with ice-cold PBS and lyse in RIPA buffer.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
-
Quantification of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of intracellular SAM levels to confirm the mechanism of action of this compound.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
Extraction solution (e.g., 80% methanol)
-
Stable isotope-labeled internal standard (e.g., d3-SAM)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with a dose range of this compound for a desired duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the medium.
-
Quickly wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the SAM concentration to the cell number or total protein concentration of the original sample.
-
Conclusion
This compound is a valuable tool for investigating the role of methionine dependency in cancer. The protocols provided herein offer a framework for characterizing its in vitro activity. By assessing its impact on cell viability, target engagement, and downstream metabolic and epigenetic markers, researchers can gain a deeper understanding of the therapeutic potential of MAT2A inhibition in cancers with specific metabolic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein structure - MAT2A - The Human Protein Atlas [proteinatlas.org]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for MAT2A Expression Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions, encompassing DNA, RNA, and protein methylation, are fundamental to the regulation of gene expression, signal transduction, and overall cellular homeostasis.[1] In rapidly proliferating cells, such as cancer cells, there is an increased demand for these methylation processes, highlighting MAT2A as a compelling therapeutic target in oncology.[2] Overexpression of MAT2A has been observed in various cancers, including liver, colon, and gastric cancer, and is often associated with poor prognosis.[3][4] Therefore, accurate and reliable methods to quantify MAT2A protein expression are essential for basic research and the development of novel therapeutic strategies targeting this enzyme. This document provides a detailed protocol for the analysis of MAT2A expression in cell lysates using Western blotting.
MAT2A Signaling Pathway
MAT2A is a key enzyme in the methionine cycle. It converts methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor in cells.[5][6] SAM is utilized by methyltransferases to methylate various substrates, including DNA, RNA, and proteins (such as histones). This process is crucial for regulating gene expression and cellular growth.[6][7] The activity of MAT2A is influenced by upstream signaling pathways, such as the mTORC1 pathway, which can induce MAT2A expression.[5] Downstream, the levels of SAM produced by MAT2A directly impact the activity of enzymes like Protein Arginine Methyltransferase 5 (PRMT5), which is involved in processes such as RNA splicing and signal transduction.[1]
Caption: MAT2A signaling pathway and its role in cellular methylation.
Experimental Protocol: Western Blot for MAT2A
This protocol details the steps for analyzing MAT2A protein expression in cultured cells, from cell lysis to data analysis.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HepG2, MCF7) and culture medium.
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.[1][2]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibody against MAT2A, HRP-conjugated secondary antibody, and ECL substrate.
-
Antibodies:
-
Primary Antibody: Rabbit polyclonal or monoclonal antibody against MAT2A. Recommended dilutions vary by manufacturer (e.g., 1:500 - 1:2000).[8] It is crucial to select an antibody validated for Western blotting.[9]
-
Loading Control Antibody: Antibody against a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) to normalize for protein loading.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Experimental Workflow
Caption: Workflow for MAT2A Western blot analysis.
Detailed Methodology
1. Cell Lysis and Protein Extraction [10][11]
-
For Adherent Cells:
-
Wash cell monolayers twice with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold lysis buffer.
-
-
Lysate Processing:
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.[12]
3. Sample Preparation for Electrophoresis
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X or 6X Laemmli sample buffer to the lysates to achieve a 1X final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of denatured protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be done using a wet or semi-dry transfer system.[12]
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[2] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MAT2A antibody diluted in blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[2]
6. Detection and Data Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence detection system (e.g., CCD camera-based imager or X-ray film). The expected molecular weight of MAT2A is approximately 43 kDa.
-
Quantify the band intensities for MAT2A and the loading control using densitometry software.
-
Normalize the MAT2A band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
Quantitative data from Western blot analysis should be summarized in a structured table to facilitate comparison between different experimental conditions. The following table provides a template for presenting data from an experiment evaluating the effect of a hypothetical MAT2A inhibitor on MAT2A protein expression.
| Treatment Group | Concentration (nM) | Replicate 1 (Normalized MAT2A/β-actin) | Replicate 2 (Normalized MAT2A/β-actin) | Replicate 3 (Normalized MAT2A/β-actin) | Mean | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.98 | 1.01 | 0.036 |
| MAT2A Inhibitor | 10 | 0.85 | 0.88 | 0.82 | 0.85 | 0.030 |
| MAT2A Inhibitor | 50 | 0.62 | 0.59 | 0.65 | 0.62 | 0.030 |
| MAT2A Inhibitor | 100 | 0.41 | 0.45 | 0.39 | 0.42 | 0.031 |
| MAT2A Inhibitor | 500 | 0.22 | 0.25 | 0.21 | 0.23 | 0.021 |
Troubleshooting
Common issues in Western blotting for MAT2A and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Recommendation(s) |
| No or Weak Signal | - Insufficient protein loaded. - Low MAT2A expression in the cell line.[13] - Inactive primary or secondary antibody. - Inefficient protein transfer. | - Increase the amount of protein loaded per lane.[14] - Use a positive control cell lysate known to express MAT2A.[13] - Use fresh antibody dilutions and ensure proper storage. - Confirm successful transfer using Ponceau S staining.[15] |
| High Background | - Insufficient blocking. - Antibody concentration too high. - Inadequate washing. | - Increase blocking time or use a different blocking agent.[16] - Optimize primary and secondary antibody concentrations.[14] - Increase the number and duration of wash steps.[13] |
| Non-specific Bands | - Primary antibody is not specific. - Protein degradation. - Too much protein loaded. | - Use a different, more specific primary antibody. - Ensure fresh protease inhibitors are used during lysis.[15] - Reduce the amount of protein loaded per lane.[13] |
| Uneven Bands ("Smiling") | - Electrophoresis running too fast/hot. - Uneven gel polymerization. | - Reduce the voltage during electrophoresis and run the gel in a cold room or on ice.[15] - Ensure proper gel casting or use pre-cast gels.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anti-MAT2A Antibody [ABIN6143574] - Human, WB [antibodies-online.com]
- 9. Anti-MAT2A Human Protein Atlas Antibody [atlasantibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. blog.addgene.org [blog.addgene.org]
Determining the Dose-Response Curve of Mat2A-IN-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cellular homeostasis, including the methylation of DNA, RNA, and proteins.[1][2] In the landscape of oncology, MAT2A has emerged as a significant therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers.[1][3]
The deletion of MTAP leads to the accumulation of methylthioadenosine (MTA), a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][4] This inhibition of PRMT5 creates a dependency on MAT2A for the production of SAM, rendering MTAP-deleted cancer cells highly susceptible to MAT2A inhibition. This concept is known as synthetic lethality.[1][4] Mat2A-IN-17 is a potent and selective inhibitor of MAT2A, and determining its dose-response curve is a crucial step in its preclinical evaluation.
These application notes provide detailed methodologies for establishing the dose-response curve of this compound through both biochemical and cell-based assays.
Signaling Pathway and Mechanism of Action
MAT2A is a key enzyme in the methionine cycle. It converts methionine and ATP into SAM.[5] SAM is the primary methyl group donor for cellular methylation reactions catalyzed by methyltransferases.[2] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[2]
In MTAP-deleted cancers, the accumulation of MTA partially inhibits PRMT5.[6] This makes the cells more reliant on high levels of SAM to maintain PRMT5 activity, which is essential for processes like mRNA splicing.[3][6] By inhibiting MAT2A, this compound reduces the intracellular concentration of SAM, leading to a further decrease in PRMT5 activity and ultimately inducing cell death in these cancer cells.[4][6] Treatment with MAT2A inhibitors can sometimes lead to a compensatory upregulation of MAT2A protein expression as a cellular adaptation feedback mechanism.[7]
Data Presentation
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values are derived from dose-response curves generated from biochemical and cellular assays.
| Compound | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound (example) | Biochemical | Recombinant MAT2A | 10 | Fictional Data |
| This compound (example) | Cellular (Proliferation) | HCT116 (MTAP-/-) | 50 | Fictional Data |
| This compound (example) | Cellular (Proliferation) | HCT116 (WT) | >1000 | Fictional Data |
| Compound 17 | Biochemical | Recombinant MAT2A | 430 | [8] |
| Compound 17 | Cellular (Proliferation) | HCT116 (MTAP-/-) | 1400 | [8][9] |
| Phenyl quinazolinone 28 | Cellular (SDMA) | - | 25 | [10] |
| Phenyl quinazolinone 28 | Cellular (Proliferation) | HCT116 (MTAP-/-) | 250 | [10] |
Experimental Protocols
Biochemical Assay: MAT2A Enzymatic Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant MAT2A. A common method is to quantify the inorganic phosphate (B84403) (Pi) produced as a byproduct of the reaction.[1]
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer
-
This compound
-
DMSO
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
384-well microplates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the MAT2A enzyme to the wells, followed by the substrates L-Methionine and ATP to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Detection: Add the colorimetric detection reagent to each well to measure the amount of free phosphate generated.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Cell Proliferation (MTT/CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells. It is crucial to compare the effect on MTAP-deleted (MTAP-/-) cells versus MTAP wild-type (WT) cells to demonstrate synthetic lethality.[1][3]
Materials:
-
HCT116 MTAP-/- and HCT116 WT cell lines[3]
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCT116 MTAP-/- and WT cells into 96-well plates at an appropriate density (e.g., 1,000-2,000 cells/well) and allow them to adhere overnight.[1][3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The provided protocols offer a robust framework for determining the dose-response curve of this compound. The biochemical assay provides a direct measure of enzymatic inhibition, while the cellular assay in isogenic cell lines is essential to confirm the synthetic lethal interaction with MTAP deletion. Accurate determination of the dose-response relationship is a cornerstone for the preclinical development of targeted therapies like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mat2A-IN-17 in In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth, proliferation, and gene expression.[1] In a significant portion of human cancers, approximately 15%, a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene occurs.[1][2] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][3] Consequently, these MTAP-deleted cancer cells become highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity, creating a synthetic lethal vulnerability.[4][5]
Mat2A-IN-17 is a potent and selective allosteric inhibitor of MAT2A. By targeting MAT2A, this compound depletes the intracellular SAM pool, which further inhibits PRMT5 activity.[1][4] This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage ultimately leads to selective cell death in MTAP-deficient cancer cells.[1][6] Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial preclinical platforms to evaluate the in vivo efficacy of novel therapeutic agents like this compound.[1] These application notes provide a comprehensive guide to the use of this compound in in vivo xenograft models, including detailed protocols and data presentation.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for Mat2A inhibitors like this compound is centered on the concept of synthetic lethality in the context of MTAP gene deletion.
Quantitative Data Summary
The following tables summarize representative in vitro and in vivo data for potent MAT2A inhibitors. This information can serve as a guide for designing studies with this compound.
Table 1: In Vitro Potency of a Representative MAT2A Inhibitor (Compound 28)
| Cell Line | MTAP Status | SDMA IC50 (nM) | Proliferation IC50 (nM) |
| HCT116 | Knockout | 25 | 250 |
Data derived from studies on a potent arylquinazolinone series of MAT2A inhibitors.[3]
Table 2: In Vivo Dosing and Efficacy of a Representative MAT2A Inhibitor (AG-270)
| Xenograft Model | MTAP Status | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HT-29 | +/+ | 100 mg/kg, PO, QD | Not significant | [7] |
| HT-29 | +/+ | 200 mg/kg, PO, QD | Not significant | [7] |
| MTAP-/- | -/- | High doses (e.g., 200 mg/kg) | Significant | [7] |
Note: Efficacy in MTAP+/+ models was significantly enhanced with the co-administration of an MTAP inhibitor.[7]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the procedure for establishing a subcutaneous xenograft model using a human cancer cell line with a known MTAP deletion status (e.g., HCT116 MTAP-/-).
Materials:
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Sterile PBS
-
Matrigel (or other suitable extracellular matrix)
-
1 mL syringes with 25-27 gauge needles
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.[4]
-
Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.[4]
-
Allow the tumors to engraft and grow. Begin monitoring tumor volume 3-4 days post-implantation.[4]
-
Measure tumor volumes 2-3 times per week using calipers. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.[4]
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and vehicle control groups.[4]
Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., as specified by the manufacturer or determined by formulation development)
-
Sterile conical tubes
-
Balance
-
Oral gavage needles (20-22 gauge, 1.5-inch length)[4]
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 20 mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals.[4]
-
Accurately weigh the this compound and place it in a sterile conical tube.
-
Add the calculated volume of the vehicle and mix thoroughly to ensure a homogenous suspension or solution. Prepare fresh daily unless stability data indicates otherwise.[4]
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Administer the this compound formulation or vehicle control to the mice via oral gavage once daily (or as per the study design).[1][4]
In Vivo Efficacy Study Workflow
Pharmacodynamic Biomarker Analysis
This protocol outlines the analysis of SAM and symmetric dimethylarginine (SDMA) in tumor tissue to confirm the mechanism of action of this compound.
A. Sample Collection and Preparation:
-
At the end of the study, euthanize the mice and resect the tumors.
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for metabolite and protein analysis.
-
For metabolite analysis (SAM), homogenize the frozen tumor tissue in an appropriate extraction buffer.
-
For protein analysis (SDMA), prepare tumor lysates using a suitable lysis buffer.
B. LC-MS/MS Analysis of SAM:
-
Perform a protein precipitation step on the tumor homogenates.
-
Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Separate metabolites using a HILIC column and quantify SAM using multiple reaction monitoring (MRM) in positive ion mode.[1]
-
Normalize SAM levels to tissue weight or protein concentration.
C. Western Blot Analysis of SDMA:
-
Determine the protein concentration of the tumor lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for SDMA.
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[1] A reduction in SDMA levels in the treated group compared to the vehicle group indicates PRMT5 inhibition.[3]
Data Analysis and Interpretation
The primary endpoint for efficacy is typically Tumor Growth Inhibition (TGI), calculated as follows:
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100[1]
Monitor animal body weight throughout the study as a measure of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers. The protocols and guidelines presented in these application notes provide a framework for the successful design and execution of in vivo xenograft studies to evaluate its efficacy and mechanism of action. Careful attention to experimental detail and appropriate biomarker analysis are crucial for the robust preclinical assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mat2A-IN-17 Combination Therapy Experimental Design
For: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for the experimental design of Mat2A-IN-17 in combination with a PRMT5 inhibitor.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[1][2][3][4] These reactions are essential for cell growth, proliferation, and gene expression.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[5][6] This dependency creates a therapeutic window for MAT2A inhibitors. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[6][7] This makes MTAP-deleted cancer cells particularly vulnerable to further PRMT5 inhibition.[6] The combination of a MAT2A inhibitor, such as the hypothetical this compound, with a PRMT5 inhibitor has been shown to have synergistic anti-tumor effects in preclinical models.[6][7][8][9]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with a PRMT5 inhibitor, covering experimental design, detailed protocols, and data analysis.
Signaling Pathway
The rationale for combining this compound with a PRMT5 inhibitor is based on the synthetic lethal interaction in MTAP-deleted cancers. The following diagram illustrates the involved signaling pathway.
Caption: MAT2A and PRMT5 signaling pathway in MTAP-deleted cancers.
Experimental Workflow
A systematic approach is crucial for evaluating the combination therapy. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for this compound combination therapy evaluation.
Data Presentation: Quantitative Summary
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Single-Agent and Combination IC50 Values (µM)
| Cell Line | MTAP Status | This compound IC50 | PRMT5 Inhibitor IC50 | Combination Index (CI) at ED50* | Synergy Model |
| HCT116 MTAP-/- | Deleted | Value | Value | Value | Loewe |
| HCT116 MTAP+/+ | Wild-Type | Value | Value | Value | Loewe |
| A549 | Deleted | Value | Value | Value | Loewe |
| NCI-H838 | Deleted | Value | Value | Value | Loewe |
| PC-3 | Wild-Type | Value | Value | Value | Loewe |
*CI < 0.9 indicates synergy, 0.9-1.1 indicates additivity, and > 1.1 indicates antagonism.
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | Value |
| This compound | Value | Value | Value |
| PRMT5 Inhibitor | Value | Value | Value |
| Combination | Value + Value | Value | Value |
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effect of the combination.
Materials:
-
MTAP-deleted and MTAP wild-type cancer cell lines
-
This compound and PRMT5 inhibitor
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Synergy analysis software (e.g., SynergyFinder, CompuSyn)[10]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Single-Agent Titration: Treat cells with a serial dilution of this compound or the PRMT5 inhibitor for 72-120 hours.
-
Combination Treatment: Treat cells with a dose matrix of this compound and the PRMT5 inhibitor. A fixed-ratio design can also be used.
-
Viability Assessment: After the incubation period, measure cell viability using CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate IC50 values for single agents using a four-parameter logistic curve fit.[10]
-
Analyze combination data using synergy models such as the Loewe additivity, Bliss independence, Zero Interaction Potency (ZIP), or Highest Single Agent (HSA) model.[10][11][12] The choice of model can influence the interpretation of synergy.[11]
-
Western Blot Analysis
Objective: To confirm the on-target effect of the inhibitors by assessing downstream signaling molecules.
Materials:
-
Treated cell lysates
-
Protein electrophoresis and transfer systems
-
Primary antibodies (e.g., anti-SDMA, anti-H4R3me2s, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
MTAP-deleted cancer cell line
-
This compound and PRMT5 inhibitor formulations
-
Calipers, scales, and animal monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, PRMT5 inhibitor alone, Combination).
-
Drug Administration: Administer drugs according to the predetermined dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Pharmacodynamic Analysis: Collect tumors at the end of the study for analysis of biomarkers such as SDMA levels by immunohistochemistry or western blot to confirm target engagement.[8]
Logical Relationships and Synergy
The synergistic effect of the this compound and PRMT5 inhibitor combination can be understood through the following logical relationship, especially in MTAP-deleted cancers.
Caption: Logical relationship illustrating the basis of synergy.
Conclusion
The combination of this compound and a PRMT5 inhibitor represents a promising therapeutic strategy for MTAP-deleted cancers. The experimental design and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. Careful execution of these studies and thorough data analysis are essential for advancing this therapeutic concept towards clinical application.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospectrumasia.com [biospectrumasia.com]
- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mat2A-IN-17 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MAT2A inhibitor, Mat2A-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM. This disruption of methylation processes impairs DNA and RNA synthesis, alters protein function, and ultimately inhibits cancer cell growth and proliferation.[1][2]
Q2: Why are MTAP-deleted cancer cells particularly sensitive to Mat2A inhibitors like this compound?
This sensitivity is due to a concept called synthetic lethality.[3][4] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a metabolite called methylthioadenosine (MTA) accumulates.[1][4] MTA is a natural, partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which also requires SAM for its activity.[1][5][6] Therefore, in MTAP-deleted cells, PRMT5 activity is already compromised. Further reducing SAM levels with a MAT2A inhibitor like this compound leads to a more profound inhibition of PRMT5, resulting in significant anti-proliferative effects and selective cell death.[1][3][6]
Q3: What are the known mechanisms of resistance to MAT2A inhibitors?
One of the primary mechanisms of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1] Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, thereby compensating for the inhibitory effect and restoring SAM levels.[1][7] Another potential mechanism involves alterations in downstream pathways, such as the PRMT5 signaling cascade.[1] Additionally, an increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed, suggesting it as a potential biomarker and mechanism of resistance.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too high, causing general toxicity, or too low to induce a differential effect.[1] 2. Incorrect MTAP status: The cell lines may have been misidentified, or their MTAP status may have changed.[1] 3. Inappropriate assay for cell viability: Assays like the MTT assay can be influenced by cellular metabolic changes and may not accurately reflect cell death.[1] 4. Nutrient composition of the culture medium: The availability of methionine in the medium can influence the cellular response to MAT2A inhibition.[1] | 1. Perform a dose-response curve: Determine the optimal concentration of the inhibitor that shows a clear differential effect between MTAP-deleted and wildtype cells.[1] 2. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using Western blot or PCR.[1] 3. Use a different viability assay: Consider using an alternative assay like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[4][6] 4. Standardize culture medium: Ensure consistent methionine concentration in the culture medium for all experiments. |
| High variability in IC50 values for this compound across replicate experiments. | 1. Inconsistent cell seeding density: The number of cells seeded per well can significantly impact the outcome.[6] 2. Reagent preparation and handling: Improperly dissolved inhibitor or inaccurate serial dilutions can introduce errors.[6] 3. Edge effects in multi-well plates: Evaporation from outer wells can alter media concentration and affect cell growth.[6] | 1. Standardize cell seeding: Use a precise method for cell counting and seeding to ensure uniformity.[6] 2. Ensure proper reagent handling: Confirm that this compound is fully dissolved and perform dilutions carefully. 3. Mitigate edge effects: Avoid using the outer wells of the plate for experimental data or ensure proper humidification during incubation.[6] |
| Unexpected cytotoxicity in MTAP-wildtype cells. | 1. Off-target effects: At higher concentrations, this compound might inhibit other cellular targets, leading to toxicity.[7] 2. High inhibitor concentration: The concentration used may be in the toxic range for all cell types. | 1. Perform a dose-response experiment: Determine the IC50 of the inhibitor in your wild-type cell line and compare it to a sensitive MTAP-deleted cell line to assess the therapeutic window.[7] 2. Lower the inhibitor concentration: Use a concentration that is effective in MTAP-deleted cells but minimally toxic to wild-type cells. |
| Treated cells show an initial decrease in proliferation followed by a partial recovery. | 1. Compensatory upregulation of MAT2A: Some MAT2A inhibitors can cause a feedback loop leading to increased MAT2A protein expression over time, which can blunt the inhibitor's effect.[7] 2. Cellular adaptation: Prolonged treatment can lead to the development of resistance mechanisms.[7] | 1. Check MAT2A protein levels: Perform a western blot to assess MAT2A protein expression after treatment.[7] 2. Consider shorter incubation times: Shorter treatment durations may minimize the impact of the MAT2A feedback loop.[6] 3. Monitor for resistance: Be aware of the potential for acquired resistance in long-term studies. |
Data Presentation
Table 1: Comparative IC50 Values of MAT2A Inhibitors in MTAP-deleted Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 17 | HCT116 MTAP-/- | 1.4 | [9][10] |
| FIDAS-5 | MLL-rearranged Leukemia Cells | ~1-5 | [1] |
| PF-9366 | MLL-rearranged Leukemia Cells | ~10 | [1] |
| AG-270 | HCT116 MTAP-/- | 0.026 | [11] |
Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: MAT2A-PRMT5 signaling pathway in MTAP-deleted cancer.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for a cell viability assay.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)[12]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the 72-hour incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[12][13] Incubate for 1-4 hours at 37°C.[13] During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of MAT2A and PRMT5
This protocol is for analyzing the protein expression levels of MAT2A and PRMT5 in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-PRMT5, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Culture cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A, PRMT5, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control to compare expression levels between different treatment conditions.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. benchchem.com [benchchem.com]
Mat2A-IN-17 solubility issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Mat2A-IN-17 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions involving DNA, RNA, and proteins. By inhibiting MAT2A, this compound disrupts these essential methylation processes, which can halt the growth and proliferation of cancer cells. This makes it a valuable tool for oncology research.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the solubility of this compound?
Q4: How should I prepare stock and working solutions of this compound to avoid precipitation?
Following a careful protocol is essential to minimize precipitation. A detailed procedure is provided in the "Experimental Protocols" section of this guide. Key steps include preparing a high-concentration stock in DMSO, adding the stock solution to pre-warmed media dropwise while mixing, and keeping the final DMSO concentration low.
Q5: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the media. Refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture media.
This is a common issue arising from the low aqueous solubility of many small molecule inhibitors.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles after adding DMSO stock to media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. | - Reduce the final concentration: Perform a dose-response experiment to determine the highest effective concentration that remains in solution.- Optimize the dilution method: Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling. This prevents localized high concentrations that can cause the compound to "crash out" of solution. |
| The temperature of the media is too low. | Always use media that has been pre-warmed to 37°C. | |
| The final DMSO concentration is too high, causing a solvent shift that reduces solubility. | While counterintuitive, a lower final DMSO concentration (ideally ≤0.5%) is often better. Prepare a more concentrated DMSO stock so a smaller volume is needed.[1] | |
| The media appears clear initially, but a precipitate forms after incubation (hours to days). | The compound has limited stability in the culture medium at 37°C. | - Prepare fresh working solutions: Make the final dilution of this compound in media immediately before adding it to the cells. Avoid storing diluted solutions.- Assess compound stability: If problems persist, consider performing a stability assay by incubating the compound in media at 37°C and measuring its concentration over time using methods like HPLC. |
| Interaction with media components. | Some components of the media (e.g., salts, proteins in serum) can interact with the compound, leading to precipitation over time.[2] Try using a different basal medium or serum-free conditions if your experiment allows. | |
| Inconsistent results or lower than expected efficacy. | The actual concentration of the dissolved inhibitor is lower than the intended concentration due to precipitation. | Visually inspect for precipitate: Before adding the media to your cells, hold the flask or plate up to a light source to check for any visible precipitate. Use a microscope to examine the wells after treatment. If precipitate is present, the effective concentration is unknown.- Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific cell culture system (see Protocol 2). |
Quantitative Data Summary
The following table summarizes the solubility of various MAT2A inhibitors in DMSO. This information is for reference only, and the solubility of this compound should be confirmed from the supplier's datasheet or determined experimentally.
| Compound | Solvent | Solubility | Reference |
| MAT2A inhibitor | DMSO | 5 mg/mL (9.49 mM) | [3] |
| MAT2A inhibitor 2 | DMSO | 23.33 mg/mL (63.78 mM) | [3][4] |
| MAT2A inhibitor 3 | DMSO | ≥ 2.5 mg/mL (8.34 mM) | [5] |
| MAT2A inhibitor 4 | DMSO | ≥ 2.08 mg/mL (7.54 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Reconstitute the powder in high-purity, anhydrous DMSO to a high concentration (e.g., 10-50 mM).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath for brief periods.
-
Ensure the solution is completely clear before use.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially, add the DMSO stock solution to the medium dropwise while gently swirling or vortexing the medium. This rapid mixing is key to preventing precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is as low as possible, ideally below 0.5%, and does not exceed 1%, as higher concentrations can be cytotoxic.[1]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a clear 96-well plate, add your complete cell culture medium to a series of wells.
-
Create a serial dilution of the this compound stock solution directly into the media-containing wells to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a vehicle control (DMSO only).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
References
- 1. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MAT2A inhibitor 2 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Inconsistent IC50 Values for Mat2A-IN-17: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of inconsistent half-maximal inhibitory concentration (IC50) values when working with Mat2A-IN-17, a representative inhibitor of Methionine Adenosyltransferase 2A (MAT2A). By understanding the potential sources of variability and implementing robust experimental practices, researchers can enhance the reliability and reproducibility of their findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A and its inhibitors like this compound?
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins (histones)[1][2][3][4][5]. These methylation events play a critical role in regulating gene expression and other cellular processes[1]. In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival[1][6]. MAT2A inhibitors like this compound block the enzymatic activity of MAT2A, leading to a depletion of SAM. This disrupts essential methylation processes, ultimately causing cell death in these dependent cancer cells, a concept known as synthetic lethality[6][7].
Q2: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values are a common challenge in enzyme kinetics and cell-based assays. The variability can stem from a multitude of factors, broadly categorized as relating to assay conditions, reagent handling, and cell culture practices. Specific issues can include variations in enzyme activity, substrate concentrations, compound stability, cell passage number, and confluency[8][9]. A systematic approach to troubleshooting is essential to pinpoint the source of the inconsistency.
Q3: What are some reported IC50 values for MAT2A inhibitors?
While specific data for "this compound" is not publicly available, here is a summary of reported IC50 values for other well-characterized MAT2A inhibitors to provide a reference range. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in assay conditions.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| PF-9366 | 420 nM | 1.2 µM | H520 | [10] |
| AG-270 | Not Reported | 260 nM | MTAP-/- cells | [7] |
| Compound 17 | 0.43 µM | 1.4 µM | HCT116 MTAP-/- | [11][12] |
| Compound 2 | 1.5 µM | Not Reported | - | [13] |
Q4: How does the concentration of ATP and L-methionine in my assay affect the IC50 value?
The IC50 value of an inhibitor can be significantly influenced by the concentration of the enzyme's natural substrates. For MAT2A, these are ATP and L-methionine[14]. If this compound is a competitive inhibitor with respect to either substrate, its apparent potency will decrease as the substrate concentration increases. It is crucial to use a consistent and well-defined concentration of both ATP and L-methionine in all assays to ensure comparability of results[9]. For ATP-competitive inhibitors, using an ATP concentration near its Michaelis constant (Km) is often recommended for obtaining more consistent IC50 values[9][15]. Kinetic studies have shown that MAT2A follows an ordered sequential mechanism where ATP binds first, followed by L-methionine[14][16].
Troubleshooting Guide for Inconsistent IC50 Values
This guide provides a structured approach to identifying and resolving common issues leading to variability in this compound IC50 measurements.
Issue 1: High Variability in Biochemical (Enzyme) Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | Ensure consistent storage and handling of the recombinant MAT2A enzyme. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Perform a quality control check of enzyme activity before each set of experiments.[9] |
| Variable Substrate Concentrations | Prepare fresh, accurate dilutions of ATP and L-methionine for each experiment from high-quality stock solutions. Use a consistent concentration, ideally at or near the Km value, for the substrate against which the inhibitor is competitive.[9][15] |
| Compound Precipitation | Visually inspect the compound stock solution and dilutions for any signs of precipitation. Determine the solubility of this compound in the final assay buffer. The final DMSO concentration should be kept low (typically ≤1%) and consistent across all wells.[9][17] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a multi-channel pipette or automated liquid handler for dispensing reagents to minimize well-to-well variability.[9] |
| Assay Readout Issues | For kinetic assays, ensure measurements are taken during the initial linear phase of the reaction. If using a colorimetric or fluorometric readout, check for any interference from the compound itself by running a control without the enzyme.[16] |
Issue 2: High Variability in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Authenticity and Stability | Regularly authenticate your cell line using methods like STR profiling. Genetic drift can occur with high passage numbers, altering drug sensitivity.[8] |
| Inconsistent Cell Seeding and Confluency | Maintain a consistent cell seeding density to ensure that cells are in the logarithmic growth phase and at a similar confluency at the time of treatment. "Edge effects" in multi-well plates can be minimized by not using the outer wells for experimental data.[8][17] |
| Variable Cell Passage Number | Use cells within a defined and narrow passage number range for all experiments to minimize phenotypic changes that can affect drug response.[8] |
| Serum Lot-to-Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. Use the same lot of FBS for a series of related experiments.[8] |
| Inconsistent Incubation Times | The duration of compound exposure can significantly impact the IC50 value. Ensure that the incubation time is precisely controlled and consistent across all experiments.[8] |
Experimental Protocols
Standard Protocol for MAT2A Biochemical IC50 Determination
This protocol provides a generalized procedure for determining the IC50 of this compound using a colorimetric assay that detects the phosphate (B84403) produced.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[16]
-
This compound (dissolved in 100% DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the recombinant MAT2A enzyme in cold assay buffer to the desired working concentration.
-
Substrate Master Mix: Prepare a master mix containing L-methionine and ATP in the assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted this compound.
-
Positive Control (No Inhibitor): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Addition: Add 5 µL of the diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the MAT2A signaling pathway and a logical workflow for addressing inconsistent IC50 values.
Caption: The MAT2A signaling pathway, illustrating the synthesis of SAM and its role in methylation.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. probiologists.com [probiologists.com]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Potential off-target effects of Mat2A-IN-17
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mat2A-IN-17. All information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A) with an IC50 of less than 100 nM.[1] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions. These reactions are essential for regulating gene expression, signal transduction, and other fundamental cellular processes. By inhibiting MAT2A, this compound leads to the depletion of intracellular SAM levels. This disruption of methylation processes can selectively inhibit the growth of cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Q2: What are "off-target" effects and why are they a concern for MAT2A inhibitors?
Off-target effects refer to the interaction of a drug or inhibitor with proteins other than its intended target. For a MAT2A inhibitor like this compound, this means binding to and potentially altering the function of other enzymes or proteins besides MAT2A. These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, altered signaling pathways, and unexpected side effects in a clinical setting. For instance, the clinical development of the MAT2A inhibitor AG-270 was associated with reversible increases in liver function tests and bilirubin, suggesting potential off-target effects in the liver.[2][3] Therefore, thoroughly characterizing the off-target profile of a MAT2A inhibitor is critical for its preclinical and clinical development.
Q3: Is there any publicly available data on the specific off-target effects of this compound?
Currently, there is no specific public data detailing the comprehensive off-target profile or selectivity of this compound. The information available primarily focuses on its on-target potency as a MAT2A inhibitor. Researchers should, therefore, exercise caution and consider performing their own selectivity profiling to understand the full spectrum of its biological activities.
Q4: What are the potential on-target toxicities associated with MAT2A inhibition that could be mistaken for off-target effects?
Inhibition of MAT2A, the primary target, can lead to significant systemic metabolic changes. These on-target effects include the depletion of SAM and the accumulation of methionine in plasma and various tissues.[1] These perturbations can, in turn, lead to downstream consequences such as oxidative stress, hepatic steatosis, and disturbances in lipid homeostasis.[4] It is crucial to distinguish these on-target physiological responses from unintended off-target effects.
Troubleshooting Guide
This guide is designed to help researchers address specific issues they might encounter during their experiments with this compound, particularly in relation to potential off-target effects.
Scenario 1: Unexpected Cell Viability/Toxicity in MTAP-Wildtype Cells
-
Issue: You are treating an MTAP-wildtype cell line with this compound and observe significant cytotoxicity. This is unexpected as the inhibitor's anti-proliferative effects are reported to be selective for MTAP-deleted cells.
-
Troubleshooting Steps:
-
Confirm Genotype: First, verify the MTAP status of your cell line using reliable methods like PCR or Western blotting.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. Compare this to the IC50 in a sensitive MTAP-deleted cell line. A small therapeutic window between the two cell lines may suggest off-target toxicity.
-
Control Compound: Include a well-characterized, structurally different MAT2A inhibitor with a known selectivity profile in your experiments as a control. If both compounds produce similar effects, it is more likely to be an on-target effect.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing MAT2A. If the cytotoxic phenotype is rescued, it provides strong evidence that the effect is on-target.
-
Scenario 2: Inconsistent or Unexplained Phenotypic Observations
-
Issue: You observe a phenotype in your experimental system that cannot be readily explained by the known mechanism of MAT2A inhibition.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the observed phenotype in the context of inhibiting related metabolic pathways.
-
Off-Target Prediction: Utilize in silico tools to predict potential off-targets of this compound based on its chemical structure.
-
Broad-Spectrum Profiling: Consider performing a broad-spectrum off-target screening assay, such as a kinome scan or a safety pharmacology panel, to identify potential unintended targets.
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm whether this compound engages with predicted off-targets in your cellular model.
-
Data Presentation
Table 1: Comparative Potency of Various MAT2A Inhibitors
| Compound | Biochemical IC50 | Cellular IC50 (MTAP-/- cells) | Reference |
| This compound | < 100 nM | Not Publicly Available | [1] |
| AG-270 | Not Publicly Available | ~20 nM (HCT116) | [5] |
| PF-9366 | 8 nM | 1.1 µM (HCT116) | [6] |
| SCR-7952 | 18.7 nM | 21.6 nM (HCT116) | [6] |
| FIDAS-5 | Not Publicly Available | Not Publicly Available | [7] |
Experimental Protocols
Protocol 1: General Kinome Scanning for Off-Target Identification
This protocol provides a general workflow for assessing the selectivity of a small molecule inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Plate Preparation: Utilize a pre-spotted kinase panel plate from a commercial vendor (e.g., Eurofins, Reaction Biology). These plates typically contain a wide array of purified kinases.
-
Inhibitor Incubation: Add this compound at one or more concentrations (e.g., 1 µM and 10 µM) to the kinase assay plates. Include appropriate positive and negative controls.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate for the recommended time and temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Identify any kinases that show significant inhibition (e.g., >50%) as potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general method to confirm if this compound binds to a potential off-target protein in a cellular context.
-
Cell Treatment: Treat your cell line of interest with this compound or a vehicle control for a specified period.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Heat Challenge: Aliquot the lysate and heat the samples to a range of different temperatures.
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the potential off-target protein by Western blotting.
-
Data Analysis: Compare the thermal stability of the potential off-target protein in the presence and absence of this compound. A shift in the melting curve indicates direct binding of the compound to the protein.
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Mat2A-IN-17 stock solutions
This guide provides detailed protocols and answers to frequently asked questions for the preparation and handling of Mat2A-IN-17 stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
If you encounter solubility issues, you can try the following troubleshooting steps:
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.
-
Sonication: Use a water bath sonicator for short intervals to aid dissolution.[1]
-
Gentle Warming: Briefly warm the solution in a water bath (not exceeding 37-40°C) to increase solubility. However, always check the compound's temperature sensitivity from the supplier's datasheet.
Q3: After diluting my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate formed. How can I prevent this?
Precipitation in aqueous solutions is common for hydrophobic compounds.[1] To avoid this:
-
Review your dilution method: Always add the small volume of DMSO stock solution to the larger volume of pre-warmed (e.g., 37°C) aqueous medium while mixing, not the other way around.[1]
-
Use serial dilutions: Instead of a single large dilution, perform intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous medium.
-
Lower the final concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.[1]
-
Maintain a low final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell-based assays below 0.5%, and ideally below 0.1%.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How should I store the this compound stock solution?
For long-term stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C, protected from light.[1]
This compound Properties and Stock Solution Parameters
| Parameter | Value | Notes |
| Molecular Weight | 465.43 g/mol [3] | Essential for accurate molar concentration calculations. |
| Appearance | Solid (powder) | Allow the vial to equilibrate to room temperature before opening. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[1] | Use high-purity, anhydrous grade. |
| Typical Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |
| Stock Solution Storage | -20°C or -80°C[1] | Aliquot to avoid freeze-thaw cycles and protect from light. |
| Final DMSO in Assay | < 0.5% | High concentrations can be cytotoxic. A vehicle control is crucial.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = (10 mmol/L * 1/1000 L/mL) * 1 mL * 465.43 g/mol * 1000 mg/g = 4.6543 mg
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 4.65 mg) of the this compound powder into the tube.
-
Dissolution: Add the calculated volume of DMSO (e.g., 1 mL for a 4.65 mg sample to make a 10 mM solution) to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, use brief sonication to aid dissolution. Ensure the final solution is clear.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visual Guides
Caption: Workflow for preparing this compound stock solutions.
Caption: Inhibition of the MAT2A pathway by this compound.
References
Optimizing Mat2A-IN-17 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Mat2A-IN-17 in cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM. This reduction in SAM levels leads to decreased methylation events, subsequently causing cell cycle arrest, DNA damage, and apoptosis in cancer cells.[3][4][5]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to Mat2A inhibitors like this compound?
This heightened sensitivity is due to a concept known as synthetic lethality.[3][6] In approximately 15% of human cancers, the methylthioadenosine phosphorylase (MTAP) gene is deleted.[6][7] This deletion leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3][8] PRMT5 requires SAM for its activity. Therefore, in MTAP-deleted cells, PRMT5 activity is already compromised. When SAM levels are further reduced by a MAT2A inhibitor like this compound, it results in a more profound inhibition of PRMT5, leading to significant anti-proliferative effects and cell death.[3][6][7]
Q3: What is a typical starting concentration range for this compound in cell culture?
Based on studies with various Mat2A inhibitors, a typical starting concentration for in vitro cell culture experiments ranges from the low nanomolar to the low micromolar range. For instance, the MAT2A inhibitor PF-9366 has been used at concentrations around 10 µM, while another potent compound showed an IC50 of 1.4 µM in HCT116 MTAP−/− cells.[1][9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[1]
Q4: How can I determine the optimal concentration of this compound for my cell line?
The best approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM) for a specific duration (e.g., 72 hours). Subsequently, you can measure cell viability using an appropriate assay such as MTT, MTS, or CellTiter-Glo®.[3][11] The results will allow you to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | - Inconsistent cell seeding density.- Variability in reagent preparation and handling (e.g., inaccurate serial dilutions).- "Edge effects" in multi-well plates due to evaporation.[3] | - Ensure consistent cell seeding density in all experiments.[3]- Prepare fresh serial dilutions for each experiment and ensure accurate pipetting.- Avoid using the outer wells of the plate for experimental data or ensure proper humidification during incubation.[3] |
| Low efficacy or no observable effect | - The cell line may not be sensitive to Mat2A inhibition (e.g., MTAP-wildtype).- Suboptimal inhibitor concentration (too low).- Insufficient incubation time. | - Verify the MTAP status of your cell line using PCR or Western blotting.[1][3]- Perform a dose-response curve to determine the optimal concentration.[1]- Optimize the incubation time for your specific assay. |
| High cytotoxicity in control cells | - High concentration of the inhibitor leading to general toxicity.- Solvent (e.g., DMSO) concentration is too high. | - Lower the concentration range in your dose-response experiment.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[3] |
| Low signal-to-noise ratio in viability assays | - Suboptimal cell number.- Insufficient incubation time with the assay reagent. | - Perform a cell titration to determine the optimal seeding density.[3]- Optimize the incubation time for the specific viability assay being used.[3] |
| Partial recovery of cell proliferation after initial inhibition | - This could be due to a cellular feedback mechanism where the depletion of SAM leads to an upregulation of MAT2A expression.[3][7] | - Consider shorter incubation times to minimize the impact of this feedback loop.[3]- Analyze MAT2A protein levels by Western blot to investigate this possibility. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability based on the metabolic activity of the cells.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%.[3] Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis for MAT2A and Downstream Markers
This protocol allows for the detection of changes in protein expression levels.[15][16]
-
Cell Lysis: After treatment with this compound, wash the cells twice with ice-cold PBS.[16] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody (e.g., anti-MAT2A, anti-PRMT5, anti-SDMA) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Data Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.[1]
Quantitative Real-Time PCR (qRT-PCR) for MAT2A Expression
This protocol is used to measure changes in the mRNA levels of MAT2A.
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB).[1][17]
-
Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in MAT2A gene expression, normalized to the housekeeping gene.[1]
Visualizations
Caption: this compound inhibits the methionine cycle and downstream signaling.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. probiologists.com [probiologists.com]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. Mat2a RT-PCR Gene Expression Assay - GXD [informatics.jax.org]
Mat2A-IN-17 stability and storage conditions
Welcome to the technical support center for Mat2A-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Storage Recommendations
It is recommended to store this compound as a powder and as prepared stock solutions under the following conditions to ensure long-term stability.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 1 year |
| -20°C | 1 month |
Data for powder and stock solution stability are based on information for the closely related MAT2A inhibitor, AG-270.[1]
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). The solubility of related MAT2A inhibitors in DMSO is provided below as a reference.
| Compound | Solvent | Solubility |
| MAT2A inhibitor 4 | DMSO | 250 mg/mL (906.62 mM) |
| AG-270 | DMSO | 4 mg/mL (8.17 mM) |
For optimal results, use high-purity, anhydrous DMSO, as moisture can impact solubility.[1][2] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.
Experimental Protocols
Adherence to proper experimental protocols is essential for obtaining reliable and consistent data.
Preparation of Stock Solutions
-
Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Reconstitution : Dissolve the powder in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for short periods.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Preparation of Working Solutions
-
Thaw : Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution : Prepare fresh serial dilutions of the stock solution in your pre-warmed cell culture medium to the final desired experimental concentrations.
-
Mixing : Add the inhibitor stock solution to the larger volume of media while gently mixing to ensure homogeneity.
-
Immediate Use : It is recommended to use the prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]
Q2: How long are stock solutions of this compound stable?
A2: When dissolved in DMSO, stock solutions of this compound are stable for up to 1 year when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: What should I do if I observe precipitation when preparing my working solution in cell culture media?
A3: Precipitation in aqueous media can occur due to the limited solubility of many small molecule inhibitors. To address this, ensure your stock solution is fully dissolved in DMSO before dilution. When preparing the working solution, add the DMSO stock to your pre-warmed (37°C) cell culture medium while mixing. If precipitation persists, consider lowering the final concentration of this compound or ensuring the final DMSO concentration in your experiment is sufficient to maintain solubility without causing cellular toxicity (typically ≤ 0.5%).
Q4: Is this compound stable in cell culture medium at 37°C?
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variability in inhibitor concentration due to improper dilution or degradation.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and consistent cell seeding.2. Prepare fresh dilutions for each experiment from a properly stored stock solution.3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity. |
| Lack of expected anti-proliferative effect in MTAP-deleted cells | 1. Incorrect MTAP status of the cell line.2. Suboptimal inhibitor concentration.3. Degradation of the inhibitor. | 1. Verify the MTAP status of your cell line using PCR or Western blot.2. Perform a dose-response experiment to determine the optimal concentration.3. Use a fresh aliquot of the stock solution to prepare working solutions. |
| High levels of cell death in MTAP-wildtype (control) cells | 1. Inhibitor concentration is too high, causing off-target toxicity.2. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve to identify a concentration that is selective for MTAP-deleted cells.2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). |
| Increased MAT2A protein expression after treatment | Cellular adaptation and a feedback mechanism in response to SAM depletion. | This is a known cellular response to MAT2A inhibition. Monitor downstream markers of MAT2A activity (e.g., SAM levels) to confirm target engagement. |
Visualized Workflows and Pathways
MAT2A Signaling Pathway
Caption: The role of MAT2A in the methionine cycle and its inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Impact of Improper Storage on this compound Activity
Caption: How improper storage can lead to unreliable experimental data.
References
Interpreting unexpected results from Mat2A-IN-17 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A-IN-17. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a multitude of cellular processes, including DNA, RNA, and protein methylation, which are critical for cell growth and proliferation.[1] By inhibiting MAT2A, this compound depletes the intracellular SAM pool, leading to a reduction in methylation events, which can subsequently cause cell cycle arrest and apoptosis.[1]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to Mat2A inhibitors like this compound?
This heightened sensitivity is due to a concept known as synthetic lethality.[2] In about 15% of cancers, the methylthioadenosine phosphorylase (MTAP) gene is deleted.[3] This deletion leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). PRMT5's function is also dependent on SAM.[3] Therefore, in MTAP-deleted cells, PRMT5 activity is already compromised. When a MAT2A inhibitor like this compound is introduced, it further reduces SAM levels, leading to a more profound inhibition of PRMT5 and ultimately, significant anti-proliferative effects and cell death.[3]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
The primary downstream effect is a significant reduction in intracellular S-adenosylmethionine (SAM) levels. This leads to the inhibition of PRMT5 activity, which can be monitored by a decrease in symmetrically di-methylated arginine (SDMA) residues on target proteins.[4] Consequently, this can disrupt mRNA splicing, induce DNA damage, and lead to cell cycle arrest and apoptosis.[3]
Troubleshooting Guide
Unexpected Cell Viability/Proliferation Results
Q4: I am observing high variability in IC50 values for this compound across different experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variations in growth rates and drug response.
-
Cell Health and Passage Number: Use healthy, low-passage cells to ensure consistent physiological responses.
-
Inhibitor Preparation: Inaccurate serial dilutions or incomplete dissolution of this compound can significantly impact the effective concentration.
-
Assay Duration: The length of exposure to the inhibitor can influence the IC50 value. A compensatory feedback mechanism has been observed where MAT2A protein levels can become upregulated over time, potentially blunting the inhibitor's effect.[5]
-
Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, which can alter media and drug concentrations.
Q5: My MTAP-deleted cells are showing a higher than expected IC50 value for this compound.
Several factors could contribute to this observation:
-
Incorrect MTAP Status: It is crucial to confirm the MTAP deletion status of your cell line using reliable methods like PCR or Western blotting.
-
Cellular Adaptation: Cells may develop resistance mechanisms, including the upregulation of MAT2A expression.
-
Inhibitor Potency/Stability: Verify the concentration and integrity of your this compound stock solution.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels). Consider validating results with a direct cell counting method like trypan blue exclusion.[5]
Q6: The anti-proliferative effect of this compound seems to diminish over a longer incubation period. Why is this happening?
This could be due to a feedback mechanism where the initial inhibition of MAT2A and subsequent decrease in SAM levels trigger a cellular response to upregulate the expression of the MAT2A protein. This increase in target enzyme concentration can partially overcome the inhibitory effect of the compound.[5] Consider shorter incubation times or monitoring MAT2A protein levels via Western blot over the course of the experiment.
Issues with Biochemical and Mechanistic Assays
Q7: I am seeing a weak or no signal in my MAT2A enzymatic assay.
A weak or absent signal in an in vitro assay can stem from:
-
Enzyme Inactivity: MAT2A can be unstable. Ensure proper storage at -80°C in small aliquots to avoid multiple freeze-thaw cycles and keep the enzyme on ice when in use.
-
Suboptimal Assay Conditions: The concentrations of substrates (ATP and L-methionine) may be too low, or the assay buffer composition (e.g., pH, MgCl2 concentration) may not be optimal.
-
Reagent Degradation: ATP solutions, in particular, can be unstable. Use fresh reagents for best results.
Q8: How can I confirm that the observed effects are due to on-target Mat2A inhibition and not an artifact?
To validate the specificity of your inhibitor, consider the following controls:
-
No-Enzyme Control: Incubate this compound with all assay components except the MAT2A enzyme to check for direct interference with detection reagents.
-
Counter-Screen: Test the compound against an unrelated enzyme that utilizes a similar detection system to rule out non-specific inhibition of the assay method itself.
-
Rescue Experiment: In cellular assays, attempt to rescue the anti-proliferative effects by supplementing the media with S-adenosylmethionine (SAM).
Data Presentation
Table 1: Potency of Selected Mat2A Inhibitors
| Compound | Enzymatic IC50 | Cellular IC50 (MTAP-/- HCT116 cells) | Reference |
| This compound | < 100 nM | Not specified | [4] |
| Compound 17 | 0.43 µM | 1.4 µM | [2] |
| AG-270 | 0.15 µM | 0.26 µM | [3][6] |
| PF-9366 | Not specified | ~10 µM (MLL-rearranged Leukemia Cells) | [6] |
Note: IC50 values can vary depending on experimental conditions and the specific assay used.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MTAP-deleted and wild-type cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO). Add the diluted inhibitor to the cells.
-
Incubation: Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the data to the vehicle control wells. c. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for MAT2A and SDMA
-
Cell Lysis: a. Treat cells with this compound for the desired time. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against MAT2A, SDMA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: a. Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: MAT2A signaling pathway and the impact of this compound and MTAP deletion.
References
- 1. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Mat2A Inhibitors: PF-9366 vs. a Clinical Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two representative allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): the preclinical tool compound PF-9366 and the clinical candidate AG-270 . This comparison is supported by experimental data from publicly available research, offering insights into their biochemical potency, cellular activity, and mechanisms of action.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide array of cellular methylation reactions essential for cell proliferation and survival.[1] In recent years, MAT2A has emerged as a promising therapeutic target in oncology, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, occurring in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal dependency on MAT2A to maintain SAM levels and PRMT5 function, making MTAP-deleted cancer cells highly susceptible to MAT2A inhibition.[2]
Mechanism of Action: Allosteric Inhibition
Both PF-9366 and AG-270 are allosteric inhibitors of MAT2A. They bind to a site distinct from the active site, at the interface of the two MAT2A subunits.[3] This binding event induces a conformational change in the enzyme, which, while increasing the affinity for its substrates, significantly reduces the enzyme's turnover rate, thereby inhibiting the production of SAM.[3]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the key quantitative data for PF-9366 and AG-270, providing a direct comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) |
| PF-9366 | MAT2A | Biochemical (Enzymatic) | 420[4] | 170 |
| AG-270 | MAT2A | Biochemical (Enzymatic) | ~8[5] | Not Reported |
Table 2: Cellular Activity
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 (µM) |
| PF-9366 | H520 (Lung Carcinoma) | Not Specified | SAM Production | 1.2 |
| Huh-7 (Hepatocellular Carcinoma) | Not Specified | SAM Production | 0.225[4] | |
| Huh-7 (Hepatocellular Carcinoma) | Not Specified | Proliferation | 10[6] | |
| AG-270 | HCT116 (Colorectal Carcinoma) | Wild-Type | Proliferation | >30 |
| HCT116 (Colorectal Carcinoma) | Deleted | Proliferation | 0.260[7] |
Signaling Pathways and Experimental Workflows
To understand the context of MAT2A inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: The MAT2A signaling pathway and the synthetic lethal interaction in MTAP-deleted cancers.
Caption: Workflow for a colorimetric biochemical assay to determine the IC50 of MAT2A inhibitors.
Caption: Workflow for a cell-based proliferation assay to assess the antiproliferative effects of MAT2A inhibitors.
Experimental Protocols
Biochemical MAT2A Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate (Pi) released during the conversion of ATP to SAM.[8]
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 500 mM KCl)
-
Test inhibitor (dissolved in DMSO)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock with deionized water.
-
Prepare Compound Dilutions: Perform serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer. The final DMSO concentration should not exceed 1%. Include a "no inhibitor" positive control and a "no enzyme" blank control.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or control to the appropriate wells.
-
Add 10 µL of diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate Reaction: Prepare a master mix of substrates (ATP and L-Methionine) in 1x MAT2A Assay Buffer at 2x the final desired concentration. Add 5 µL of the master mix to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 20 µL of the colorimetric detection reagent to each well and incubate at room temperature for 15-30 minutes for color development.
-
Data Acquisition: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This protocol measures the effect of a MAT2A inhibitor on the growth of cancer cells over several days.[9]
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed 1,000-2,000 cells per well in 100 µL of complete growth medium into 96-well plates. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 values for both the MTAP-wild-type and MTAP-deleted cell lines to assess selectivity.
Conclusion
This comparative guide highlights the evolution of MAT2A inhibitors from early tool compounds like PF-9366 to clinical candidates such as AG-270. While both operate through an allosteric mechanism, the data clearly demonstrates a significant improvement in biochemical potency and, crucially, a more pronounced and selective anti-proliferative effect in MTAP-deleted cancer cells for the clinical candidate. The provided experimental protocols offer a standardized framework for the evaluation of novel MAT2A inhibitors, which continue to be a promising therapeutic strategy for a defined patient population in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Mat2A-IN-17: A Comparative Guide to its Selectivity in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Mat2A inhibitors, with a focus on their selectivity for cancer cells harboring a methylthioadenosine phosphorylase (MTAP) deletion versus cells with wild-type MTAP. The data and protocols presented are based on well-characterized MAT2A inhibitors and provide a framework for evaluating the efficacy of compounds such as Mat2A-IN-17.
The Principle of Synthetic Lethality: Targeting the MAT2A-PRMT5 Axis in MTAP-Deleted Cancers
The selective targeting of MTAP-deleted cancer cells by MAT2A inhibitors is a prime example of synthetic lethality.[1] This therapeutic strategy exploits a specific vulnerability that arises from the co-deletion of the MTAP gene with the tumor suppressor gene CDKN2A, an event that occurs in approximately 15% of all human cancers.[1][2]
In healthy cells, MTAP is a key enzyme in the methionine salvage pathway.[3] However, in cancer cells with an MTAP deletion, its substrate, methylthioadenosine (MTA), accumulates to high levels.[3] This accumulation of MTA acts as an endogenous partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[2][4] This partial inhibition of PRMT5 makes these cancer cells highly dependent on the primary pathway for the production of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[3] This primary pathway is driven by methionine adenosyltransferase 2A (MAT2A).[5]
Consequently, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, which further cripples the already compromised PRMT5 activity.[4] This dual insult to the methylation machinery induces significant cellular stress, leading to cell cycle arrest and apoptosis.[2]
Quantitative Analysis of Mat2A Inhibitor Selectivity
The selectivity of a MAT2A inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) in MTAP-deleted versus MTAP wild-type cancer cell lines. A significantly lower IC50 value in the MTAP-deleted cell line indicates high selectivity. The following table provides representative data for a selective MAT2A inhibitor, based on published findings for compounds with a similar mechanism of action.
| Cell Line | MTAP Status | IC50 (nM) of Representative MAT2A Inhibitor | Selectivity (Fold-change) |
| HCT116 MTAP+/+ | Wild-Type | >10,000 | >100x |
| HCT116 MTAP-/- | Deleted | <100 |
Note: Specific IC50 values for this compound are not publicly available. The data presented here are representative of potent and selective MAT2A inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a MAT2A inhibitor on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.[6]
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the MAT2A inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Alternative Approaches and Considerations
While MAT2A inhibitors show significant promise, an alternative and mechanistically related approach involves the development of MTA-cooperative PRMT5 inhibitors. These inhibitors are designed to bind specifically to the PRMT5-MTA complex, which is only present at high levels in MTAP-deleted cells. This strategy offers another avenue for achieving high selectivity in this patient population.
Conclusion
The synthetic lethal interaction between MAT2A and MTAP deletion provides a robust therapeutic window for the selective targeting of a significant portion of human cancers. The experimental framework and comparative data presented in this guide offer a basis for the evaluation of MAT2A inhibitors like this compound. Further investigation into the specific activity of this compound in isogenic cell line models is essential to fully characterize its selectivity and therapeutic potential.
References
A Head-to-Head Comparison: Mat2A-IN-17 Versus Genetic Knockdown of MAT2A for Cancer Research
For researchers, scientists, and drug development professionals investigating the role of Methionine Adenosyltransferase 2A (MAT2A) in cancer biology, the choice between pharmacological inhibition and genetic knockdown is a critical experimental decision. This guide provides an objective comparison of Mat2A-IN-17, a representative small molecule inhibitor, and genetic knockdown of MAT2A, supported by experimental data and detailed protocols.
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3][4][5] These reactions are fundamental for regulating gene expression, protein function, and overall cellular homeostasis.[1] In many cancers, there is an increased reliance on MAT2A-driven metabolism to support rapid proliferation and aberrant methylation patterns, making it a compelling therapeutic target.[1][2][6] This is particularly true for cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which represents about 15% of all cancers.[2][7]
Mechanism of Action: A Tale of Two Approaches
Both this compound and genetic knockdown of MAT2A aim to disrupt the function of the MAT2A enzyme, leading to a reduction in SAM levels and subsequent inhibition of methylation processes.[1][2] However, they achieve this through fundamentally different mechanisms.
This compound , like other small molecule inhibitors such as AG-270 and PF-9366, functions by directly binding to the MAT2A enzyme and inhibiting its catalytic activity.[1][2][7] This leads to a rapid and often reversible depletion of the intracellular SAM pool. The consequences of this are a decrease in histone, RNA, and protein methylation, which can impair DNA synthesis and repair, disrupt protein function, and ultimately halt cancer cell growth.[1][2]
Genetic knockdown of MAT2A , typically achieved through techniques like RNA interference (siRNA or shRNA), targets the MAT2A messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the MAT2A protein.[8][9][10] This results in a more sustained, and in the case of stable shRNA expression, a long-term reduction in MAT2A protein levels and, consequently, SAM production. The downstream effects are similar to that of pharmacological inhibition, including cell growth inhibition and induction of apoptosis.[8]
Comparative Performance and Applications
The choice between a small molecule inhibitor and genetic knockdown depends on the specific experimental question.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of MAT2A (e.g., siRNA/shRNA) |
| Onset of Action | Rapid, within hours of administration. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Reversibility | Generally reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA), but generally less easily reversible. |
| Specificity | Potential for off-target effects, though modern inhibitors are highly selective. | Highly specific to the MAT2A gene, but potential for off-target effects of the RNAi machinery. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Effects depend on knockdown efficiency, which can be variable. |
| In Vivo Studies | Readily applicable for in vivo studies in animal models.[11] | More complex to implement in vivo, often requiring viral delivery systems. |
| Therapeutic Relevance | Directly mimics the action of a potential therapeutic drug. | Validates the target genetically, but does not directly model a drug's action. |
Experimental Data Summary
While direct head-to-head studies are limited, data from various publications illustrate the typical outcomes of both approaches.
Table 1: Effects of MAT2A Inhibition on Cancer Cell Lines
| Parameter | This compound (or similar inhibitors) | Genetic Knockdown of MAT2A | Reference Cell Lines |
| Cell Proliferation | Significant inhibition, particularly in MTAP-deleted cells.[2][12] | Significant inhibition of cell growth.[8][13] | HCT116 MTAP-/-[12], various hepatoma cell lines[8], MLL-rearranged leukemia cells[14] |
| Apoptosis | Induction of apoptosis.[14] | Induction of apoptosis.[8][9] | MLL-rearranged leukemia cells[14], hepatoma cell lines[8] |
| Cell Cycle | Can induce cell cycle arrest.[14] | Can induce G1 phase arrest.[9][15][16] | MLL-rearranged leukemia cells[14], CHO cells[15][16], HepG2 cells[9] |
| SAM Levels | Reduction in intracellular SAM.[7] | Reduction in intracellular SAM.[17][18] | Multiple myeloma cell lines[7], glioma cells[17][18] |
| Histone Methylation | Reduction in global histone methylation marks (e.g., H3K9me2, H3K36me3). | Can lead to global depletion of H3K36me3.[13] | Lung cancer cells, H3K27M mutant glioma[13] |
Signaling Pathways and Experimental Workflows
The inhibition of MAT2A has profound effects on cellular signaling, primarily through the disruption of methylation-dependent processes.
Caption: MAT2A signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparing Mat2A inhibition strategies.
Experimental Protocols
Protocol 1: Cell Viability Assay with this compound
This protocol is adapted for assessing the effect of a MAT2A inhibitor on the viability of cancer cell lines.[19]
Materials:
-
Cancer cell lines (e.g., MTAP-wild-type and MTAP-deleted)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Protocol 2: MAT2A Knockdown using siRNA
This protocol outlines a general procedure for transiently knocking down MAT2A expression.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
siRNA targeting MAT2A and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the MAT2A siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in each well.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qRT-PCR) or protein level (Western blot).
-
Functional Assays: Once knockdown is confirmed, proceed with downstream functional assays as described in Protocol 1 or other relevant assays.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of MAT2A are powerful tools for studying the role of this enzyme in cancer. This compound offers a rapid, reversible, and therapeutically relevant approach, particularly for in vivo studies. Genetic knockdown provides a highly specific method to validate MAT2A as a target and to study the long-term consequences of its depletion. The choice of method should be guided by the specific research question, with the understanding that both approaches can yield complementary and valuable insights into the critical role of MAT2A in cancer biology.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatocelluar carcinoma MAT2A and MAT2beta gene expressions by single and dual small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MAT2A Knockdown Enhances Recombinant Protein Expression in Transgenic CHO Cells Through Regulation of Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 18. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Evaluating the Therapeutic Window of MAT2A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to a cascade of effects that preferentially kill cancer cells. This guide provides a comparative analysis of the therapeutic window of several key MAT2A inhibitors, using available preclinical and clinical data.
Comparative Efficacy and Safety of MAT2A Inhibitors
The therapeutic window of a drug is the range between the dose that produces a therapeutic effect and the dose that causes toxicity. For MAT2A inhibitors, this is typically assessed by comparing their anti-proliferative activity in MTAP-deleted cancer cells versus MTAP-wildtype cells (selectivity) and by evaluating their safety profile in preclinical models and clinical trials.
| Inhibitor | Development Stage | Efficacy (Clinical/Preclinical) | Key Toxicities/Adverse Events (Clinical/Preclinical) |
| AG-270 | Phase 1 | Clinical: One confirmed partial response in a patient with a high-grade neuroendocrine lung carcinoma. Stable disease observed in eight other patients.[1] Preclinical: Showed tumor growth inhibition (TGI) of 56% at 200 mg/kg/day in a HCT-116 MTAP-/- xenograft model.[2] | Clinical: Reversible decreases in platelet counts, rashes, and increases in liver enzymes were observed. The maximum tolerated dose (MTD) was determined to be 200 mg once a day.[1] |
| IDE397 | Phase 1/2 | Clinical: In patients with MTAP-deletion urothelial or non-small cell lung cancer (NSCLC), an objective response rate (ORR) of 33% and a disease control rate (DCR) of 93% were observed.[3][4] | Clinical: Generally well-tolerated. Treatment-related adverse events (TRAEs) of any grade were observed in 54% of patients, with 18% being grade 3 or higher. No treatment-related serious adverse events or discontinuations were reported in the safety population.[3] |
| SCR-7952 | Preclinical | Preclinical: In a HCT-116 MTAP-/- xenograft model, demonstrated 72% TGI at a 1 mg/kg, once-daily dose, which was more potent than AG-270 (56% TGI at 200 mg/kg).[2] Exhibited an in vitro IC50 of 53 nM in HCT116 MTAP-/- cells, approximately 6-fold more potent than AG-270.[2] | Preclinical: Well-tolerated in animal models with no significant elevation of bilirubin (B190676) observed, in contrast to AG-270 which caused a significant increase.[2][5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating the therapeutic window of MAT2A inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Caption: Workflow for determining the therapeutic window of a MAT2A inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents. Below are outlines of key experiments used to evaluate the therapeutic window of MAT2A inhibitors.
MAT2A Enzymatic Assay (Biochemical IC50 Determination)
-
Objective: To determine the direct inhibitory potency of a compound on the MAT2A enzyme.
-
Principle: This assay measures the production of a byproduct of the MAT2A-catalyzed reaction, such as pyrophosphate or ADP, in the presence of varying concentrations of the inhibitor.
-
General Procedure:
-
Recombinant human MAT2A enzyme is incubated with its substrates, L-methionine and ATP, in a suitable buffer system.
-
The test compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product (e.g., ADP, detected using a coupled kinase assay) is quantified using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Cellular IC50 Determination)
-
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cells and determine its selectivity for MTAP-deleted cells.
-
Principle: The viability of MTAP-deleted and MTAP-wildtype cancer cell lines is measured after treatment with the inhibitor for a period of several days.
-
General Procedure:
-
MTAP-deleted and isogenic MTAP-wildtype cells are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of the MAT2A inhibitor.
-
Cells are incubated for a period of 3 to 6 days.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 values for both cell lines are determined, and the selectivity index is calculated as the ratio of IC50 (MTAP-WT) / IC50 (MTAP-deleted).
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the MAT2A inhibitor in a living organism.
-
Principle: Immunodeficient mice are implanted with human MTAP-deleted cancer cells to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
General Procedure:
-
Human cancer cells with an MTAP deletion (e.g., HCT116 MTAP-/-) are injected subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The MAT2A inhibitor is administered orally at various dose levels, typically once or twice daily.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
-
In Vivo Toxicity Assessment
-
Objective: To determine the safety profile and tolerability of the MAT2A inhibitor in vivo.
-
Principle: Healthy animals or tumor-bearing animals from efficacy studies are monitored for signs of toxicity during and after treatment.
-
General Procedure:
-
During the efficacy study, animals are monitored for changes in body weight, food and water consumption, and any signs of distress.[6]
-
At the end of the study, blood samples are collected for complete blood counts (CBC) and clinical chemistry analysis to assess hematological and organ function (e.g., liver enzymes).[6]
-
Major organs are harvested for histopathological examination to identify any tissue damage.[6]
-
Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm target engagement and pathway modulation by the MAT2A inhibitor in vivo.
-
Principle: The levels of SAM in plasma and symmetrically di-methylated arginine (SDMA), a downstream marker of PRMT5 activity, in tumor tissue are measured.
-
General Procedure:
-
Plasma SAM: Blood samples are collected from treated animals at various time points. Plasma is isolated, and SAM levels are quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in plasma SAM indicates target engagement.[1]
-
Tumor SDMA: Tumor biopsies are collected from treated animals. The tissue is fixed, sectioned, and stained with an antibody specific for SDMA. A decrease in SDMA staining indicates inhibition of the downstream PRMT5 pathway.[1]
-
References
- 1. aacr.org [aacr.org]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Landscape of MAT2A Inhibitors: A Comparative Guide to Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The targeting of metabolic vulnerabilities in cancer has emerged as a promising therapeutic strategy. One such target, Methionine Adenosyltransferase 2A (MAT2A), has garnered significant attention, particularly in the context of tumors with methylthioadenosine phosphorylase (MTAP) deletions. This guide provides a comprehensive comparison of the clinical trial data for leading MAT2A inhibitors, offering a detailed overview of their efficacy, safety, and experimental protocols to inform ongoing research and development efforts.
Mechanism of Action: Exploiting a Metabolic Vulnerability
MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a multitude of cellular processes, including DNA, RNA, and protein methylation. In approximately 15% of human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A. This deletion leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5). Cancer cells with MTAP deletion become exquisitely dependent on MAT2A to produce sufficient SAM to overcome this PRMT5 inhibition and maintain essential methylation events for their survival and proliferation. MAT2A inhibitors exploit this synthetic lethal relationship by further reducing SAM levels, leading to potent and selective anti-tumor activity in MTAP-deleted cancers.[1][2]
Clinical Trial Landscape: A Focus on IDE397 and AG-270
Two of the most prominent MAT2A inhibitors in clinical development are IDE397 (IDEAYA Biosciences) and AG-270 (Agios Pharmaceuticals/Servier). Both are orally bioavailable small molecules that have demonstrated promising anti-tumor activity in patients with MTAP-deleted solid tumors.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the clinical trials of IDE397 and AG-270.
Table 1: Efficacy of MAT2A Inhibitors in Clinical Trials
| Inhibitor | Trial Identifier | Phase | Patient Population | Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| IDE397 | NCT04794699 | I/II | MTAP-deleted solid tumors (Urothelial, NSCLC) | Monotherapy (30mg QD) | 39% | 94% |
| I/II | MTAP-deleted Urothelial Cancer | Combination with Sacituzumab Govitecan (30mg IDE397 + 7.5mg/kg SG) | 57% | 71% | ||
| I/II | MTAP-deleted Urothelial Cancer | Combination with Sacituzumab Govitecan (15mg IDE397 + 10mg/kg SG) | 33% | 100% | ||
| AG-270 | NCT03435250 | I | MTAP-deleted solid tumors | Monotherapy (up to 200mg QD) | 2 Partial Responses | 5 patients with stable disease ≥16 weeks |
Data compiled from publicly available sources.[1][3][4][5]
Table 2: Safety Profile of MAT2A Inhibitors in Clinical Trials
| Inhibitor | Trial Identifier | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs |
| IDE397 | NCT04794699 | Fatigue, peripheral neuropathy, decreased appetite | Anemia, asthenia, diarrhea (in combination therapy) |
| AG-270 | NCT03435250 | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue, maculopapular rash | Grade 3/4 thrombocytopenia, Grade 3/4 increases in liver enzymes |
Data compiled from publicly available sources.[3][5]
Experimental Protocols and Methodologies
A general understanding of the clinical trial design is crucial for interpreting the presented data. Below is a generalized workflow for a Phase I/II clinical trial of a MAT2A inhibitor.
Key Methodologies
-
Patient Selection: A critical aspect of these trials is the selection of patients with tumors harboring homozygous MTAP deletion. This is typically confirmed through next-generation sequencing (NGS) or immunohistochemistry (IHC) of tumor tissue.[5][6]
-
Dose Escalation and Expansion: Phase I of the trials for both IDE397 and AG-270 involved a dose-escalation phase to determine the maximum tolerated dose (MTD). This was followed by a dose-expansion phase in Phase II to further evaluate the safety and efficacy at the recommended dose in specific tumor types.[5][6]
-
Efficacy Evaluation: Tumor responses are primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. This involves standardized measurements of tumor size at baseline and regular intervals throughout the treatment.[1]
-
Safety and Tolerability: Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are carefully monitored during the dose-escalation phase.
-
Pharmacodynamic Assessments: A key pharmacodynamic biomarker for MAT2A inhibitors is the level of SAM in plasma and tumor tissue. A reduction in SAM levels indicates target engagement.[7]
Future Directions and Combination Strategies
The promising monotherapy activity of MAT2A inhibitors has paved the way for exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms. Preclinical data and early clinical findings suggest synergistic effects when MAT2A inhibitors are combined with:
-
Taxanes (e.g., paclitaxel, docetaxel): This combination is being investigated in the clinical trials for both IDE397 and AG-270.[6]
-
PRMT5 Inhibitors: A rational combination strategy given the direct mechanistic link between MAT2A, SAM, and PRMT5 activity.
-
Antibody-Drug Conjugates (ADCs): The combination of IDE397 with the TROP-2 directed ADC, sacituzumab govitecan, has shown encouraging results in urothelial cancer.[1]
Conclusion
The clinical development of MAT2A inhibitors represents a significant advancement in precision oncology for patients with MTAP-deleted cancers. Both IDE397 and AG-270 have demonstrated a manageable safety profile and encouraging signs of clinical activity as monotherapies. The ongoing investigation of rational combination strategies holds the promise of further improving patient outcomes. This guide provides a snapshot of the current clinical trial landscape, and as more data becomes available, a clearer picture of the full therapeutic potential of this class of drugs will emerge. Researchers and clinicians are encouraged to consult the primary clinical trial publications and registries for the most up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDE397 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ir.ideayabio.com [ir.ideayabio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
